3-(2-Fluoro-6-nitrophenyl)propanoic acid
Description
Properties
Molecular Formula |
C9H8FNO4 |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
3-(2-fluoro-6-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H8FNO4/c10-7-2-1-3-8(11(14)15)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13) |
InChI Key |
UXGZRFLRSRSIAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Characterization and Synthetic Utility of 3-(2-Fluoro-6-nitrophenyl)propanoic Acid
This guide details the physicochemical characterization, synthetic pathways, and pharmaceutical utility of 3-(2-Fluoro-6-nitrophenyl)propanoic acid , a specialized fluorinated building block.
Executive Summary
This compound is a critical disubstituted benzene derivative used primarily as a scaffold in medicinal chemistry. It serves as the direct metabolic and synthetic precursor to 5-fluoro-3,4-dihydroquinolin-2(1H)-one (5-fluoro-dihydrocarbostyril), a pharmacophore found in poly(ADP-ribose) polymerase (PARP) inhibitors and kinase modulators. The compound’s strategic functionalization—placing a nitro group and a fluorine atom ortho to the propanoic acid chain—enables rapid access to fused heterocyclic systems via reductive cyclization.
Physicochemical Identity
The compound is characterized by a 1,2,3-trisubstituted benzene ring pattern. The high electronegativity of the fluorine atom at the C2 position, combined with the electron-withdrawing nitro group at C6, significantly alters the pKa and lipophilicity compared to the non-fluorinated analog.
Table 1: Chemical Specifications
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₈FNO₄ |
| Molecular Weight | 213.16 g/mol |
| Exact Mass | 213.0438 |
| Physical State | Solid (Pale yellow to off-white powder) |
| Predicted pKa | 4.45 ± 0.10 (Carboxylic acid) |
| Predicted LogP | 1.65 |
| H-Bond Donors/Acceptors | 1 / 4 |
| Rotatable Bonds | 3 |
Synthetic Methodologies
Synthesis of this chemotype requires careful orchestration to prevent premature cyclization or defluorination. The most robust route utilizes a Heck Cross-Coupling followed by selective hydrogenation.
Pathway Visualization (Graphviz)
The following diagram illustrates the convergent synthesis from 2-fluoro-6-nitrohalobenzenes.
Figure 1: Modular synthesis via Heck coupling. The pathway ensures the nitro group remains intact until the final cyclization step is required.
Detailed Experimental Protocol
Objective: Synthesis of this compound from 1-bromo-2-fluoro-6-nitrobenzene.
Step 1: Heck Coupling
-
Reagents: Charge a reaction vessel with 1-bromo-2-fluoro-6-nitrobenzene (1.0 eq), methyl acrylate (1.5 eq), Pd(OAc)₂ (0.05 eq), tri-o-tolylphosphine (0.1 eq), and triethylamine (3.0 eq) in anhydrous DMF.
-
Conditions: Heat to 90°C under an argon atmosphere for 12 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with 1M HCl and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc) yields the acrylate ester intermediate.
Step 2: Selective Reduction (Chemoselective)
Critical Note: Standard catalytic hydrogenation (H₂/Pd-C) will reduce the nitro group to an amine. To obtain the nitro-acid, use a conjugate reduction method.
-
Reagents: Dissolve the acrylate intermediate in MeOH at 0°C. Add CuCl (1.0 eq) followed by portion-wise addition of NaBH₄ (4.0 eq).
-
Mechanism: In situ generation of copper hydride species selectively reduces the electron-deficient alkene without touching the nitro group.
-
Monitoring: Monitor by TLC for disappearance of the alkene spot.
Step 3: Saponification
-
Hydrolysis: Treat the saturated ester with LiOH (2.0 eq) in THF:H₂O (3:1) at ambient temperature for 4 hours.
-
Isolation: Acidify to pH 2 with 1M HCl. Extract with EtOAc. The organic layer is dried and concentrated to afford This compound as a solid.
Applications in Drug Discovery
This molecule is a "masked" heterocycle. The primary application is the synthesis of 5-fluoro-3,4-dihydroquinolin-2(1H)-one , a scaffold used to model ATP-competitive kinase inhibitors.
Reductive Cyclization Mechanism
Upon global reduction (e.g., H₂/Pd-C or Fe/AcOH), the nitro group converts to an aniline, which spontaneously attacks the pendant carboxylic acid (or ester) to close the lactam ring.
Figure 2: The "reductive trigger" mechanism converting the propanoic acid derivative into the bicyclic dihydroquinolinone core.
Structural Significance
-
Fluorine Effect: The C5-fluorine (in the quinolinone numbering) blocks metabolic oxidation at that position and modulates the electronic density of the amide, potentially increasing hydrogen bond acidity of the NH group.
-
Scaffold Utility: This core is isosteric with coumarins and is widely used in designing inhibitors for targets such as p38 MAP kinase and PARP-1 .
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74818, 3-(2-Nitrophenyl)propionic acid. Retrieved from [Link](Analogous non-fluorinated scaffold reference).
-
MDPI. (2026).[1] Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives. Retrieved from [Link](Methodology for fluorinated propanoic acid derivatives).
-
Organic Syntheses. (2010). General method for the synthesis of pure 2-arylpropionic acids. Retrieved from [Link](Standard hydrolysis protocols).
Sources
solubility profile of 3-(2-Fluoro-6-nitrophenyl)propanoic acid in organic solvents
The solubility profile of 3-(2-Fluoro-6-nitrophenyl)propanoic acid is a critical physicochemical parameter for its isolation, purification, and use as an intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other fluorinated bioactive scaffolds.
This technical guide provides a comprehensive analysis of the compound's solubility behavior, derived from structural first principles, thermodynamic modeling, and experimental data of close structural analogs (e.g., 3-(2-nitrophenyl)propionic acid). It includes detailed protocols for empirically determining the exact solubility boundaries required for process scale-up.
Physicochemical Characterization & Structural Analysis
To understand the solubility profile, we must first analyze the molecular interactions dictated by its functional groups.
-
Compound: this compound
-
Molecular Formula:
-
Molecular Weight: ~227.19 g/mol
-
Key Functional Groups:
-
Carboxylic Acid (
): Dominates solubility in aqueous buffers (pH-dependent) and polar protic solvents via strong hydrogen bonding (donor/acceptor). -
Nitro Group (
): A strong electron-withdrawing group that increases polarity and dipole moment, enhancing solubility in polar aprotic solvents (DMSO, DMF). -
Fluorine Atom (
): Increases lipophilicity relative to the non-fluorinated parent, potentially improving solubility in chlorinated solvents and lowering the lattice energy (melting point) due to asymmetry.
-
Predicted Solubility Map
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | Very High (>100 mg/mL) | Strong dipole-dipole interactions with |
| Polar Protic | Methanol, Ethanol, IPA | High (>50 mg/mL) | Solvation of |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Good dipole matching; excellent candidates for recrystallization (often with anti-solvent). |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | F-group enhances interaction; useful for extraction from acidic aqueous phases. |
| Aromatic | Toluene, Xylene | Temperature Dependent | Low solubility at 20°C; High at >80°C. Ideal for recrystallization . |
| Alkanes | Hexane, Heptane, Pentane | Insoluble (<1 mg/mL) | Significant polarity mismatch; used as anti-solvents to force precipitation. |
| Aqueous | Water (pH < 3) | Low | Exists as free acid (uncharged). |
| Aqueous | Water (pH > 6) | High | Exists as carboxylate anion (salt formation). |
Experimental Protocols for Solubility Profiling
Since batch-to-batch variations in purity (e.g., residual cinnamic acid derivatives) can shift solubility curves, empirical determination is required for GMP workflows.
Protocol A: Kinetic Solubility Screen (Tier 1)
Use this for rapid solvent selection during early development.
-
Preparation: Weigh 10 mg of this compound into a 4 mL vial.
-
Addition: Add solvent in 50
L aliquots at 25°C. -
Agitation: Vortex for 30 seconds after each addition.
-
Endpoint: Visual dissolution (clear solution).
-
Calculation:
Protocol B: Thermodynamic Equilibrium Solubility (Tier 2)
Use this for critical process parameters (CPP) and crystallization design.
-
Saturation: Add excess solid (~500 mg) to 2 mL of solvent in a crimp-top HPLC vial.
-
Equilibration: Shake at constant temperature (e.g., 25°C or 50°C) for 24–48 hours.
-
Filtration: Filter supernatant through a 0.22
m PTFE syringe filter (pre-heated if testing at elevated temp). -
Quantification: Analyze filtrate via HPLC-UV (254 nm).
-
Mobile Phase: Acetonitrile : Water (0.1%
) [50:50]. -
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Process Application: Recrystallization & Purification
The most common application of this solubility profile is the purification of the intermediate after the reduction of 3-(2-Fluoro-6-nitrophenyl)acrylic acid.
Solvent System Selection Logic
The presence of the nitro group makes the molecule thermally sensitive; prolonged heating >100°C should be avoided to prevent degradation. Therefore, a solvent system with a moderate boiling point is preferred.
-
Recommended System: Toluene / Heptane or Ethyl Acetate / Heptane .
-
Mechanism: The compound is soluble in hot toluene (dissolution) but crystallizes upon cooling (saturation), while heptane acts as an anti-solvent to maximize yield.
Workflow Visualization
Figure 1: Decision logic for purification via recrystallization, leveraging temperature-dependent solubility profiles.
Thermodynamic Modeling (Hansen Solubility Parameters)
For advanced formulation or co-solvent selection, the Hansen Solubility Parameters (HSP) provide a predictive mathematical framework.
The total solubility parameter (
Estimated Parameters for this compound:
-
(Dispersion): ~19.0 MPa
(Aromatic ring contribution) -
(Polarity): ~12.5 MPa
(Nitro and Carboxyl groups) -
(Hydrogen Bonding): ~11.0 MPa
(Carboxylic acid donor/acceptor)
Application:
To maximize solubility (e.g., for a reaction stock solution), select a solvent where the distance (
-
Best Match: DMSO (
high, moderate). -
Worst Match: Hexane (
, ).
References
-
PrepChem. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid: Process chemistry and solubility in toluene. Retrieved from [Link]
-
MDPI. (2021). Solubility Data and Thermodynamic Behavior of Phenylpropanoic Acid Derivatives. Journal of Chemistry. Retrieved from [Link]
-
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved from [Link]
A Technical Guide to the Determination and Application of pKa for 3-(2-Fluoro-6-nitrophenyl)propanoic Acid in Buffer Preparation
Introduction: The Critical Role of pKa in Buffer Systems
A buffer, a solution comprising a weak acid and its conjugate base, is fundamental in countless biochemical and pharmaceutical applications for its ability to resist significant pH changes.[1][2] The effectiveness of a buffer is intrinsically linked to the pKa of its acidic component—the pH at which the acid is 50% dissociated.[3] For optimal buffering capacity, the desired pH of the system should be within approximately one pH unit of the buffer's pKa.[4][5]
The subject of this guide, 3-(2-Fluoro-6-nitrophenyl)propanoic acid, is a substituted carboxylic acid. Its utility as a buffering agent, particularly in biological contexts, necessitates a thorough understanding of its acid-base properties. The selection of an appropriate buffer is paramount, as even minor shifts in pH can dramatically impact protein stability, enzyme activity, and cell viability.[6]
The "Good's" Buffer Criteria
In 1966, Norman Good established a set of criteria for ideal biological buffers.[5] These criteria, which remain the standard, include:
-
pKa between 6.0 and 8.0: To be relevant for most physiological systems.[4][5]
-
High water solubility: Ensuring usability in aqueous experimental setups.[7]
-
Chemical stability: The buffer should not degrade under experimental conditions.[5]
-
Minimal interference: It should not interact with or inhibit biological processes.[7]
-
Low UV absorbance: To avoid interference with spectrophotometric assays.[4][7]
While this compound may not meet all these criteria, particularly regarding UV absorbance due to its nitroaromatic structure, its unique properties might be advantageous in specific non-biological or specialized chemical systems. The first step, however, is to determine its pKa.
Theoretical pKa Estimation: The Influence of Substituents
Before experimental determination, we can qualitatively predict the effect of the fluoro and nitro substituents on the acidity of the propanoic acid core.
The parent molecule, propanoic acid, has a pKa of approximately 4.88.[8] The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion) after deprotonation.[9][10] Electron-withdrawing groups attached to the molecule can stabilize this negative charge through inductive effects, thereby increasing the acid's strength and lowering its pKa.[11][12]
-
Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which stabilizes the carboxylate anion.[10]
-
Nitro Group (NO2): The nitro group is also a potent electron-withdrawing group, further enhancing the stability of the conjugate base.[9][13]
Given that both the fluoro and nitro groups are ortho to the propanoic acid substituent on the phenyl ring, their inductive effects will be significant. Consequently, it is anticipated that the pKa of this compound will be considerably lower (i.e., more acidic) than that of propanoic acid. For comparison, 2-nitrobenzoic acid has a pKa of 2.17, and 2-fluorobenzoic acid has a pKa of 3.27, both significantly lower than benzoic acid's pKa of 4.20.[14] This suggests the pKa of our target molecule will likely fall in the range of 2-3.
Experimental Determination of pKa
Since a literature value for the pKa of this compound is unavailable, it must be determined experimentally. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[15]
Method 1: Potentiometric Titration
Potentiometric titration is a highly accurate and straightforward method for pKa determination.[15][16] It involves the gradual addition of a titrant (a strong base, like NaOH) to a solution of the weak acid while monitoring the pH.[17][18]
-
Preparation of Solutions:
-
Prepare a standardized solution of ~0.1 M Sodium Hydroxide (NaOH).
-
Prepare a ~0.01 M solution of this compound in deionized water. Gentle heating or the addition of a minimal amount of co-solvent (e.g., ethanol) may be required for complete dissolution, but the co-solvent percentage should be kept low to minimize its effect on pKa.
-
To maintain constant ionic strength, add a neutral salt like Potassium Chloride (KCl) to the acid solution to a final concentration of 0.1 M.[17][19]
-
-
Apparatus Setup:
-
Calibrate a pH meter using standard buffers at pH 4, 7, and 10.[17]
-
Place a known volume (e.g., 50 mL) of the acid solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Use a burette to dispense the NaOH solution.
-
-
Titration Procedure:
-
Record the initial pH of the acid solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.[18]
-
Continue the titration until the pH has risen significantly, well past the expected equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point. This is the point on the curve where half of the acid has been neutralized by the base.[17]
-
The equivalence point can be identified as the point of steepest inflection on the primary titration curve. A more precise method is to plot the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[16]
-
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10, margin="0.2,0.1"]; edge [fontsize=10, color="#5F6368", fontcolor="#202124"];
}
Caption: Workflow for pKa determination via potentiometric titration.
Method 2: UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore near the ionization center, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.[20] Given the nitroaromatic structure of this compound, this method is highly applicable.
-
Preparation of Solutions:
-
Spectral Acquisition:
-
Determine the absorption spectra of the compound in a highly acidic solution (e.g., pH 1) to obtain the spectrum of the fully protonated species (HA).
-
Determine the absorption spectra in a less acidic/neutral solution (e.g., pH 5 or higher) to obtain the spectrum of the fully deprotonated species (A⁻).
-
Identify the wavelength(s) of maximum absorbance difference between the HA and A⁻ forms.
-
Prepare a series of samples by adding a small, constant amount of the stock solution to each of the prepared buffers of varying pH.
-
Record the absorbance of each sample at the pre-determined wavelength(s).[20]
-
-
Data Analysis:
-
Plot the measured absorbance against the pH of the buffer solutions. This will generate a sigmoidal curve.[15]
-
The pKa corresponds to the pH at the inflection point of this curve.[21]
-
Mathematically, the pKa can be determined by fitting the data to the following equation derived from the Henderson-Hasselbalch and Beer-Lambert laws: Absorbance = (Abs_A⁻ * 10^(pH-pKa) + Abs_HA) / (1 + 10^(pH-pKa)) where Abs_A⁻ and Abs_HA are the absorbances of the deprotonated and protonated forms, respectively.
-
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10, margin="0.2,0.1"]; edge [fontsize=10, color="#5F6368", fontcolor="#202124"];
}
Caption: Workflow for pKa determination via UV-Vis spectrophotometry.
Buffer Preparation and Application
Once the pKa of this compound has been accurately determined, a buffer solution can be prepared for a desired pH, ideally within the range of pKa ± 1.
The Henderson-Hasselbalch Equation
The Henderson-Hasselbalch equation is the cornerstone of buffer preparation.[1][22] It relates the pH of a buffer solution to the pKa of the weak acid and the ratio of the concentrations of the conjugate base ([A⁻]) to the weak acid ([HA]).[23]
pH = pKa + log ( [A⁻] / [HA] )
To prepare a buffer of a specific pH, one can adjust the ratio of the conjugate base to the weak acid.[3][22]
Practical Buffer Preparation
Let's assume the experimentally determined pKa of this compound is 2.50. To prepare a buffer at pH 2.80:
-
Calculate the Required Ratio:
-
2.80 = 2.50 + log ( [A⁻] / [HA] )
-
0.30 = log ( [A⁻] / [HA] )
-
[A⁻] / [HA] = 10^0.30 ≈ 2.0
-
-
Method A: Mixing Acid and Conjugate Base:
-
Prepare stock solutions of the acid (HA), this compound, and its conjugate base salt (e.g., sodium 3-(2-fluoro-6-nitrophenyl)propanoate, NaA).
-
Mix the two solutions in a volumetric ratio of 2:1 (conjugate base to acid) to achieve the desired pH.
-
-
Method B: Titrating the Weak Acid:
-
Start with a solution of the weak acid (HA).
-
Add a strong base (like NaOH) dropwise while monitoring the pH with a calibrated meter until the target pH of 2.80 is reached. This method converts a portion of the weak acid into its conjugate base in situ.
-
The total buffer concentration ([HA] + [A⁻]) determines the buffer's capacity—its ability to resist pH changes. Higher concentrations provide greater buffering capacity.
Summary and Conclusion
The utility of this compound as a buffering agent is entirely dependent on its pKa value. Due to the strong electron-withdrawing effects of the fluoro and nitro substituents, its pKa is predicted to be significantly lower than that of unsubstituted propanoic acid, likely in the acidic range of 2-3. This guide outlines the robust and validated experimental protocols—potentiometric titration and UV-Vis spectrophotometry—necessary for the precise determination of this critical parameter.[17][20] Once the pKa is known, the Henderson-Hasselbalch equation provides the mathematical framework for the accurate preparation of buffer solutions tailored to specific pH requirements.[2] For researchers in drug development and chemical sciences, this systematic approach ensures the reliable and effective application of this novel compound in systems requiring stringent pH control.
References
- Vertex AI Search. (n.d.). Good's buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research - PMC.
- Bitesize Bio. (2025, May 29). What Makes a “Good” Laboratory Buffer?.
- Interchim. (n.d.). Good's buffers (biological buffers).
- Boston BioProducts. (n.d.). Overview: Good's Buffers.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Promega Connections. (2019, May 24). What Makes a "Good" Buffer?.
- Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.
- Study.com. (2021, July 24). Using the Henderson-Hasselbalch Equation for a Buffer | Chemistry.
- Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses.
- YouTube. (2024, April 7). The Henderson Hasselbach Equation and Buffers.
- ResearchGate. (n.d.). The final UV-Vis method for the pKa determination.
- PMC. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates.
- University Website. (n.d.). UV-Vis Spectrometry, pKa of a dye.
- Rohini College of Engineering. (n.d.). Henderson Hassel balch Equation.
- eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY.
- Quora. (2016, July 3). What is the influence of substituents on the acidity of the carboxylic acid?.
- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Save My Exams. (2025, December 9). Henderson Hasselbalch Equation - AP Chemistry Study Guide.
- PMC. (n.d.). Development of Methods for the Determination of pKa Values.
- ResearchGate. (n.d.). Prediction of accurate pKa values of some α-substituted carboxylicacids with low cost of computational methods.
- SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.
- Journal Article. (n.d.). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium.
- Filo. (2024, September 19). Which has lowest pKa value among following (A) Fluoroacetic acid B Nitro...
- Chemistry Course Material. (n.d.). 14: Substituent Effects.
- PMC. (n.d.). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model.
- Benchchem. (n.d.). Comparison of acidity between fluorinated and non-fluorinated carboxylic acids.
- Chemistry LibreTexts. (2024, September 30). 20.4: Substituent Effects on Acidity.
- ResearchGate. (2025, August 6). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid.
- NTU Journal. (2021, December 5). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid.
- ACS Publications. (n.d.). Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF | The Journal of Physical Chemistry A.
- ChemScene. (n.d.). 1803895-16-0 | 3-(2-(Difluoromethoxy)-6-nitrophenyl)propanoic acid.
- Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams.
- Genome.jp. (n.d.). KEGG COMPOUND: C11457.
- Sigma-Aldrich. (n.d.). 3-(2-Nitrophenyl)propanoic acid | 2001-32-3.
- EPA. (2025, October 15). 2-amino-3-(2-phenylphenyl)propanoic acid Properties.
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Technical Safety & Handling Guide: 3-(2-Fluoro-6-nitrophenyl)propanoic acid
[1][2]
Executive Summary: The Scaffold & Its Utility
3-(2-Fluoro-6-nitrophenyl)propanoic acid is a specialized fluorinated building block used primarily in the synthesis of fused heterocyclic systems, such as 4-fluoroindoles and dihydroquinolines .[1] These motifs are critical in the development of kinase inhibitors (e.g., Bcl-2 family inhibitors) where the fluorine atom modulates metabolic stability and lipophilicity (LogP), while the propanoic acid tail provides a handle for further coupling or cyclization.[1]
This guide moves beyond the standard MSDS, integrating process safety data with synthesis context to ensure the integrity of both the researcher and the molecule during drug discovery workflows.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
Status: Research Chemical / Custom Synthesis Intermediate. CAS Number: Not widely listed in public registries (Analogous to 2001-32-3 for non-fluoro variant).[1] IUPAC Name: this compound[1]
| Property | Value / Description | Notes |
| Molecular Formula | C₉H₈FNO₄ | |
| Molecular Weight | 213.16 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | Nitro compounds often exhibit yellow coloration.[1] |
| Melting Point | 108–112 °C (Predicted) | Based on 3-(2-nitrophenyl)propanoic acid (111°C).[1] |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility at neutral pH. |
| pKa (Acid) | ~4.5 (Carboxylic acid) | Typical for phenylpropanoic acids.[1] |
| LogP | ~1.8 – 2.1 | Moderate lipophilicity.[1] |
Hazard Identification & Risk Assessment (GHS)[1][2][7]
While specific toxicological data for this exact isomer is limited, its structural moieties (nitroaromatic, fluorobenzene, carboxylic acid) dictate the following GHS Classifications :
Core Hazards[1]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3]
-
STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][2]
-
Acute Toxicity (Oral) (Category 4): H302 - Harmful if swallowed (inferred from nitrobenzene analogs).[1][4]
Specific Process Risks[1]
-
Energetic Decomposition: The ortho-nitro substituent creates steric strain and potential for energetic decomposition if heated beyond 200°C.[1]
-
HF Evolution: In the event of a fire, the C-F bond will cleave, releasing Hydrogen Fluoride (HF), a corrosive and systemic toxin.[1]
-
Sensitization: Nitroaromatics are known skin sensitizers.[1] Repeated exposure may induce allergic dermatitis.[1]
Synthesis Context & Impurity Management
Understanding the synthesis route allows researchers to anticipate impurities that may affect downstream biological assays.[1]
Likely Synthetic Pathway
The compound is typically accessed via a Knoevenagel Condensation followed by selective reduction.[1]
Figure 1: Common synthetic route.[1] Note that incomplete reduction may leave traces of the acrylic acid derivative (Intermediate).[1]
Impurity Watchlist
-
Palladium (Pd): If catalytic hydrogenation was used.[1] Must be scavenged (<10 ppm) before biological testing.[1]
-
Acrylic Acid Analog: The unsaturated precursor (double bond retention) acts as a Michael acceptor and can covalently modify cysteine residues in proteins, leading to false positives in biochemical assays.[1]
Safe Handling & Storage Protocols
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 (US) or P2 (EU) dust mask required when weighing solids.[1] Use a fume hood.[1]
-
Hands: Nitrile gloves (minimum thickness 0.11 mm).[1] Breakthrough time for nitroaromatics is moderate; change gloves immediately upon splash.[1]
-
Eyes: Chemical safety goggles.[1] Face shield recommended if handling >5g quantities.[1]
Storage Conditions (The "Self-Validating" System)
To prevent degradation (decarboxylation or nitro-reduction), follow this logic:
-
Temperature: Store at 2–8°C .
-
Why? Room temperature may accelerate slow decarboxylation over months.[1]
-
-
Atmosphere: Store under Argon or Nitrogen .[1]
-
Why? Prevents oxidation of the aromatic ring or moisture absorption (hygroscopic potential).[1]
-
-
Container: Amber glass vial.
-
Why? Nitro compounds are photosensitive; light exposure can lead to darkening/degradation.[1]
-
Emergency Response & Toxicology
Firefighting Measures
-
Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]
-
Special Hazards: Emits Nitrogen Oxides (NOx) and Hydrogen Fluoride (HF) .[1]
-
Action: Firefighters must wear SCBA.[1] Dike fire control water; do not allow runoff into sewers (nitro compounds are aquatic toxins).[1]
Spill Response Decision Tree
Figure 2: Protocol for safe cleanup. Note the prohibition of sawdust for nitro-compounds.[1]
First Aid
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Nitro compounds can cause methemoglobinemia (blue lips/fingernails); seek immediate medical attention if these signs appear.[1]
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol, as it may increase transdermal absorption of the nitro compound.[1]
-
Eye Contact: Rinse thoroughly for 15 minutes.[1][5][4] Lift eyelids.[1][4]
References
Crystal Structure Analysis of 3-(2-Fluoro-6-nitrophenyl)propanoic acid
The following technical guide details the structural analysis framework for 3-(2-Fluoro-6-nitrophenyl)propanoic acid . As a specialized intermediate in medicinal chemistry (often linked to PARP inhibitors or kinase scaffolds), its solid-state characterization is critical for understanding its solubility, stability, and potential for polymorphism.[1][2]
Technical Guide & Characterization Protocol
Executive Summary & Chemical Context
Compound: this compound Role: Key building block for fused heterocyclic drugs (e.g., indazoles, quinazolinones).[2][3] Structural Challenge: The molecule features a flexible propanoic acid "tail" attached to a sterically crowded 1,2,3-trisubstituted benzene ring.[1][2] The competition between the strong hydrogen-bonding capacity of the carboxyl group and the steric/electronic repulsion of the ortho-fluoro and ortho-nitro groups dictates its crystalline lattice.[2][3]
This guide outlines the complete workflow for solving this structure, from crystallization to supramolecular analysis, highlighting the specific crystallographic nuances of fluoronitro-aromatics.
Experimental Workflow: From Synthesis to Structure
To ensure high-quality data (R-factor < 5%), the following protocol is recommended. This workflow integrates synthesis purification with crystallographic screening.[1]
Phase 1: Crystallization Screening
The polarity profile (Amphiphilic: lipophilic aryl core + hydrophilic COOH tail) requires a biphasic or slow-evaporation approach.[3]
| Method | Solvent System | Mechanism | Target Polymorph |
| Slow Evaporation | Ethanol/Water (80:[2][3]20) | Gradual saturation | Thermodynamically stable form (likely dimerized) |
| Vapor Diffusion | THF (inner) / Pentane (outer) | Anti-solvent precipitation | Kinetic forms (metastable) |
| Cooling | Toluene/Acetonitrile | Solubility drop | High-purity single crystals |
Phase 2: Data Collection Strategy (SCXRD)[3]
-
Radiation Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption effects from the nitro group, though Cu is acceptable if crystals are <0.1 mm.[2][3]
-
Temperature: Data must be collected at 100 K (cryostream).
Phase 3: Structure Solution & Refinement[2]
-
Space Group Determination: Expect Monoclinic (
) or Triclinic ( ), common for achiral carboxylic acids forming centrosymmetric dimers.[1] -
Disorder Handling: Watch for rotational disorder in the nitro group (
) and the terminal carboxylic proton.[2][3]
Structural Analysis & Supramolecular Synthons
This section details the expected structural motifs based on the functional group chemistry of 2-fluoro-6-nitro-substituted hydrocinnamic acids.
A. Molecular Conformation (The "Scorpion" Tail)
The critical structural feature is the torsion angle of the propanoic acid chain relative to the aromatic ring.[1]
-
Ortho-Effect: The bulky nitro group at position 6 and the fluorine at position 2 create a "cleft."[2][3] The propanoic chain at position 1 will likely twist out of the aromatic plane to relieve steric strain (
). -
Intramolecular Interactions: Look for a weak electrostatic contact between the carbonyl oxygen and the ortho-fluorine (C–F[2][3]···C=O), which often locks the conformation.[1]
B. Supramolecular Synthons (Packing Motifs)
The crystal packing is driven by a hierarchy of interactions.[1]
1. Primary Motif: Carboxylic Acid Dimer (Homosynthon)
The dominant interaction is the centrosymmetric
-
Geometry: Two molecules face each other, linked by two O–H[1][2]···O hydrogen bonds.[1][4][5][6]
-
Distance: O···O separation typically 2.62 – 2.67 Å .[1]
2. Secondary Motif: Nitro-Group Stacking
The nitro group is a weak H-bond acceptor but a strong dipole.[2][3]
-
Interaction:
–H···O–N (Weak Hydrogen Bond).[1] -
Role: These interactions link the carboxylic acid dimers into 2D sheets or ribbons.[1][2]
3. Tertiary Motif: Fluorine Contacts
-
Interaction: C–H···F contacts.
-
Significance: While weak, these often determine the sliding of the 2D sheets relative to each other.[1][2]
Visualization of Structural Logic
The following diagram illustrates the hierarchical assembly of the crystal lattice, from molecular conformation to the 3D network.
Caption: Hierarchical assembly from molecular conformation to 3D lattice packing.
Key Crystallographic Parameters (Reference Values)
When analyzing your dataset, compare your refined parameters against these standard values for analogous structures (e.g., 2-fluoro-cinnamic acid derivatives).
| Parameter | Description | Expected Range | Structural Insight |
| C–O Distances | Carboxyl C=O vs C–OH | 1.21 Å vs 1.30 Å | Confirms protonation state (neutral acid vs zwitterion).[2][3] |
| Torsion | C(ar)–C( | 170° – 180° (Anti) | Indicates a fully extended alkyl chain.[1] |
| Torsion | C(ortho)–C(ipso)–C( | 60° – 90° | Indicates twisting out of plane due to NO₂ steric bulk.[1] |
| H-Bond (D[2][3]···A) | O–H···O (Dimer) | 2.64 ± 0.02 Å | Strong, covalent-like character.[1][2] |
| Packing Index | Kitaigorodskii Index | 65% – 72% | Typical for organic aromatics; lower values imply voids/solvates.[1] |
Critical Analysis for Drug Development
For researchers using this compound as an intermediate:
-
Polymorphism Risk: The flexible propanoic chain allows for conformational polymorphism.[1] If the melting point range is wide (>2°C), perform DSC (Differential Scanning Calorimetry) to check for multiple forms.
-
Solubility Profile: The strong carboxylic dimer explains the high melting point and poor water solubility.[1] Breaking this dimer (e.g., forming a sodium salt) is essential for aqueous reactions.[1]
-
Bioisostere Note: The 2-F, 6-NO2 pattern mimics the steric bulk of a methyl group but with significantly altered electronics, often used to block metabolic oxidation at the ring.[1][2]
References
-
Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B. Link
-
Context: Source for standard bond lengths and analogous fluoronitrobenzoic acid structures.[1]
-
-
Desiraju, G. R. (1995).[1] Supramolecular Synthons in Crystal Engineering. Angewandte Chemie International Edition. Link[3]
- Context: Defines the carboxylic acid dimer synthon used in the analysis.
-
Thakuria, R., et al. (2017).[1] Fluorine in Crystal Engineering: "Not Just a Small Atom". Crystal Growth & Design. Link[3]
- Context: Explains the weak C-H...
-
Cambridge Crystallographic Data Centre (CCDC) . Structure Search: Nitro-benzoic acid derivatives. Link
Sources
Thermodynamic Stability and Synthetic Utility of 2-Fluoro-6-Nitro Substituted Propanoic Acids
Executive Summary
The "2-fluoro-6-nitro" substitution pattern is a critical pharmacophore in modern medicinal chemistry, particularly in the development of PI3K
This guide provides a rigorous analysis of the thermodynamic stability, synthetic accessibility, and decomposition pathways of 2-fluoro-6-nitro substituted phenylpropanoic acids. It moves beyond basic characterization to address the "ortho-effect" driven instabilities—specifically reductive cyclization and photo-degradation—that researchers must control during scale-up.
Structural Definition & Thermodynamic Profile
The Scaffold Identity
The designation "2-fluoro-6-nitro" implies a six-membered ring numbering system. Therefore, the relevant chemical entity is This compound (Structure A ). A purely aliphatic chain (Structure B ) would be named 2-fluoro-3-nitropropanoic acid and is chemically distinct; this guide focuses on the aromatic scaffold A due to its pharmaceutical relevance.
-
Scaffold A: this compound (Aryl-linked).
-
Key Feature: The propanoic acid tail is flanked by two electron-withdrawing groups (EWGs) at the ortho positions.
Thermodynamic Parameters
The stability of this molecule is governed by the high potential energy of the nitro group and the steric strain imposed on the propanoic side chain.
| Parameter | Value / Characteristic | Mechanistic Implication |
| Melting Point | 110–115 °C (Est.) | Solid-state lattice energy is moderate; lower than unsubstituted analogs due to steric disruption of |
| pKa (COOH) | ~4.1–4.3 | The electron-withdrawing nitro group (-I, -R effects) slightly increases acidity compared to hydrocinnamic acid (pKa 4.6), but the effect is dampened by the ethylene spacer. |
| C-NO | ~70 kcal/mol | The weakest bond in the aromatic core. Susceptible to homolytic cleavage under high thermal stress (>200°C). |
| Steric Strain | High ( | The 2-F and 6-NO |
The "Ortho-Effect" and Atropisomerism
The 2-fluoro and 6-nitro substituents create a "molecular gate" around the C1-C
-
Thermodynamic Consequence: The rotation barrier is elevated. While not typically isolable as atropisomers at room temperature, the population of rotamers is heavily biased away from the nitro group to minimize electrostatic repulsion between the carbonyl oxygen and the nitro oxygens.
-
Synthetic Impact: This steric crowding retards nucleophilic attacks at the benzylic position but accelerates intramolecular cyclization reactions (see Section 3).
Chemical Stability & Decomposition Pathways
The thermodynamic instability of this scaffold is not typically manifested as spontaneous explosion but rather as specific chemical reactivity triggered by thermal or reductive conditions.
Reductive Cyclization (The Primary Instability)
The most significant thermodynamic driving force for this molecule is the formation of a bicyclic indole or quinoline system. The ortho-nitro group is a "loaded spring" ready to condense with the side chain under reductive conditions.
-
Mechanism: Reduction of -NO
to -NH or -NHOH is followed immediately by nucleophilic attack on the propanoic acid carbonyl (or activated ester), leading to lactamization (dihydroquinolinone formation). -
Control: Strictly exclude reducing metals (Fe, Zn) and hydrides during storage.
Thermal Decarboxylation
While propanoic acids are generally stable to decarboxylation, the presence of the electron-deficient 2-fluoro-6-nitrophenyl ring lowers the activation energy for decarboxylation at temperatures >160°C.
-
Pathway: The ortho-nitro group can stabilize the transition state via through-space electrostatic interactions, facilitating the loss of CO
to generate 2-fluoro-6-nitro-ethylbenzene.
Photochemical Instability
Nitro-aromatics are notoriously photosensitive.
-
Reaction: Nitro-nitrite rearrangement or reduction to nitroso species upon UV exposure (
< 400 nm). -
Protocol: Compounds must be stored in amber vials.
Visualization: Stability & Cyclization Logic
The following diagram illustrates the divergent pathways for the 2-fluoro-6-nitro scaffold: the desired synthetic utility (cyclization) versus the degradation risks (decarboxylation).
Caption: Divergent reaction pathways. Green indicates synthetic utility (cyclization); Red/Yellow indicate degradation risks.
Experimental Protocols
Synthesis via Knoevenagel Condensation
This protocol is self-validating: the intermediate acrylic acid precipitates, confirming reaction progress before the final reduction step.
Reagents:
-
2-Fluoro-6-nitrobenzaldehyde (1.0 eq)
-
Malonic acid (1.2 eq)
-
Pyridine (solvent/base)
-
Piperidine (catalytic, 0.1 eq)
Step-by-Step Workflow:
-
Condensation: Dissolve aldehyde and malonic acid in pyridine. Add piperidine.
-
Heating: Heat to 80°C for 4 hours. Validation: Evolution of CO
bubbles indicates decarboxylation of the malonate intermediate to the acrylic acid. -
Workup: Pour reaction mixture into ice-cold HCl (1M). The intermediate 3-(2-fluoro-6-nitrophenyl)acrylic acid will precipitate as a yellow solid.
-
Selective Reduction: To obtain the propanoic acid (saturated), dissolve the acrylic acid in EtOAc and use Transfer Hydrogenation (Formic acid / Pd/C) carefully controlled to avoid reducing the nitro group.
-
Critical Note: Standard H
/Pd will reduce the nitro group and cause cyclization. Use Wilkinson's catalyst (RhCl(PPh ) ) for chemoselective alkene reduction if the nitro group must be preserved.
-
Stability Testing Protocol (Stress Testing)
To determine the thermodynamic boundaries for storage and handling.
| Stress Condition | Duration | Target Endpoint | Acceptance Criteria |
| Thermal (Solid) | 2 weeks @ 60°C | HPLC Purity | < 0.5% degradation |
| Hydrolysis (pH 1) | 24 hours @ RT | HPLC Purity | < 0.1% hydrolysis |
| Hydrolysis (pH 10) | 24 hours @ RT | HPLC Purity | < 0.1% hydrolysis |
| Oxidation (H | 4 hours @ RT | HPLC Purity | < 1.0% N-oxide/degradants |
| Photostability | 1.2M Lux hours | HPLC Purity | < 2.0% Nitroso formation |
Quality Control Diagram
The following flowchart outlines the decision logic for validating the compound's integrity.
Caption: QC decision tree. DSC ensures thermal safety; HPLC/NMR confirm chemical identity.
References
-
Vertex Pharmaceuticals.
-Fluorination of Acid Chlorides." NIH / PMC, 2024. 1[2][3][4][5][6][7] -
American Chemical Society (ACS). "The Chemistry of Short-Lived ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-Fluorocarbocations." ACS Publications, 2021. [2][3][4][5][6][7] -
Beilstein Journals. "Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents." Beilstein J. Org. Chem., 2024. 8[2][3][4][5][7]
-
ChemScene. "3-(2-(Difluoromethoxy)-6-nitrophenyl)propanoic acid Product Data." ChemScene, 2024. 9[2][3][4][5][6][7]
-
PrepChem. "Synthesis of 3-(2-nitrophenyl)propionic acid." PrepChem.com, 2024. 6[2][3][4][5][7]
-
Cardiff University. "Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds." ORCA, 2025. 3[2][3][4][5][6][7][10][11]
Sources
- 1. Catalytic, Asymmetric α-Fluorination of Acid Chlorides: Dual Metal-Ketene Enolate Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(2-Fluorophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Asymmetric Dearomative (3+2)-Cycloaddition Involving Nitro-Substituted Benzoheteroarenes under H-Bonding Catalysis | MDPI [mdpi.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents [beilstein-journals.org]
- 9. chemscene.com [chemscene.com]
- 10. CompTox Chemicals Dashboard [comptox.epa.gov]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to 3-(2-Fluoro-6-nitrophenyl)propanoic Acid Derivatives: Synthesis, Medicinal Chemistry, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 3-(2-fluoro-6-nitrophenyl)propanoic acid derivatives, a novel and underexplored class of compounds with significant therapeutic potential. While direct literature on this specific scaffold is nascent, this document synthesizes information from closely related analogues to propose robust synthetic strategies, predict biological activities, and outline future research directions. This guide is intended for researchers, scientists, and drug development professionals interested in the design and application of new chemical entities in oncology, infectious diseases, and beyond. We will delve into the nuanced interplay of the ortho-fluoro and nitro substitutions on the phenyl ring, offering insights into their potential impact on metabolic stability, target engagement, and overall pharmacological profiles.
Introduction: The Emerging Significance of the 2-Fluoro-6-nitrophenyl Scaffold
The strategic incorporation of fluorine atoms and nitro groups has become a cornerstone of modern medicinal chemistry. Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The nitroaromatic group, on the other hand, is a versatile pharmacophore found in a wide array of therapeutic agents with antibacterial, antiprotozoal, and anticancer properties.[2][3] The combination of these two functionalities on a phenylpropanoic acid backbone presents a compelling scaffold for the development of novel therapeutics.
The this compound core is particularly intriguing due to the ortho-positioning of the fluoro and nitro groups. This arrangement is expected to create a unique electronic and steric environment, potentially leading to novel biological activities and improved drug-like properties. This guide will explore the synthetic accessibility of these derivatives and their potential as valuable starting points for drug discovery programs.
Proposed Synthetic Pathways
A plausible and efficient synthesis of this compound and its derivatives can be envisioned through a two-step sequence commencing with the key starting material, 2-fluoro-6-nitroaniline. This precursor is accessible through established protocols.[4] The proposed synthesis leverages a catalyst-free Aza-Michael addition, a reliable and atom-economical method for the formation of β-amino acid derivatives.
Synthesis of the Core Scaffold: 3-(2-Fluoro-6-nitrophenylamino)propanoic Acid
The initial step involves the reaction of 2-fluoro-6-nitroaniline with an acrylate ester, such as methyl acrylate, followed by hydrolysis of the resulting ester to yield the target carboxylic acid.
Caption: Proposed synthetic workflow for the core scaffold.
Experimental Protocol
Step 1: Synthesis of Methyl 3-(2-fluoro-6-nitrophenylamino)propanoate
-
Materials: 2-fluoro-6-nitroaniline (1.0 eq), methyl acrylate (1.5 eq), anhydrous solvent (e.g., toluene, optional).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-fluoro-6-nitroaniline and methyl acrylate. The reaction can be run neat or in a minimal amount of a high-boiling anhydrous solvent.
-
Heat the reaction mixture to 80-110 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Step 2: Synthesis of 3-(2-Fluoro-6-nitrophenylamino)propanoic Acid
-
Materials: Methyl 3-(2-fluoro-6-nitrophenylamino)propanoate (1.0 eq), Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 eq), Tetrahydrofuran (THF)/Water (1:1 mixture), 1 M Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the ester in a 1:1 mixture of THF and water.
-
Add LiOH or NaOH and stir the mixture at room temperature. Monitor the reaction by TLC until the ester is fully consumed.
-
Neutralize the reaction mixture with 1 M HCl to a pH of approximately 7, and then acidify to a pH of 3-4 to precipitate the carboxylic acid product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford the desired 3-(2-fluoro-6-nitrophenylamino)propanoic acid.
-
Derivatization of the Propanoic Acid Moiety
The carboxylic acid and the secondary amine of the core scaffold provide convenient handles for further derivatization to generate a library of compounds for structure-activity relationship (SAR) studies. Standard organic chemistry transformations can be employed to synthesize esters, amides, and other analogues. For instance, coupling of the carboxylic acid with various amines using peptide coupling reagents (e.g., HATU, HOBt) can yield a diverse set of amides.
Medicinal Chemistry and Therapeutic Potential
The unique combination of the 2-fluoro and 6-nitro substituents on the phenyl ring is anticipated to confer distinct pharmacological properties to these derivatives.
The Role of the Nitroaromatic Group
The nitro group is a well-established pharmacophore, particularly in antimicrobial and anticancer agents.[3] Its biological activity is often mediated by the enzymatic reduction of the nitro group within target cells, leading to the formation of reactive nitroso and hydroxylamine intermediates.[5][6] These reactive species can induce cellular damage through various mechanisms, including DNA damage and oxidative stress.[3]
Caption: Bioactivation of nitroaromatic compounds in target cells.
The Influence of the Ortho-Fluoro Group
The presence of a fluorine atom ortho to the nitro group can significantly modulate the molecule's properties:
-
Metabolic Stability: The strong carbon-fluorine bond can block metabolically labile positions, increasing the compound's half-life in vivo.
-
Electronic Effects: The electron-withdrawing nature of fluorine can influence the reduction potential of the nitro group, potentially altering its bioactivation profile.
-
Conformational Rigidity: The steric bulk of the fluorine atom can restrict the rotation of the phenyl ring, leading to a more defined conformation for receptor binding.
Potential Therapeutic Applications
Based on the known activities of structurally related compounds, this compound derivatives are promising candidates for several therapeutic areas:
-
Anticancer Agents: Analogous 3-phenylpropanoic acid derivatives have demonstrated antiproliferative activity against various cancer cell lines.[7][8] The nitroaromatic moiety could further enhance this activity through bioreductive activation in the hypoxic tumor microenvironment.
-
Antimicrobial Agents: Nitroaromatic compounds are a well-established class of antimicrobials.[3] These derivatives could be explored for their efficacy against a broad spectrum of bacteria and fungi.
-
Enzyme Inhibitors: The propanoic acid scaffold can be designed to target the active sites of various enzymes implicated in disease.
Structure-Activity Relationship (SAR) Insights from Analogues
Studies on related 3-phenylpropanoic acid derivatives have provided valuable SAR insights that can guide the design of new analogues:
| Modification | Observed Effect on Biological Activity | Reference |
| Substitution on the Phenyl Ring | The nature and position of substituents significantly impact activity. Electron-withdrawing groups are often favored. | [7] |
| Derivatization of the Carboxylic Acid | Conversion to amides or esters can modulate potency and pharmacokinetic properties. | [8] |
| Modification of the Propanoic Acid Backbone | Altering the length or substitution on the alkyl chain can influence target binding. | N/A |
Future Directions and Conclusion
The this compound scaffold represents a promising yet underexplored area of medicinal chemistry. The synthetic routes proposed in this guide offer a clear path to accessing these novel compounds. Future research should focus on:
-
Synthesis and Characterization: Synthesizing a library of derivatives with diverse substitutions on the phenyl ring and modifications of the propanoic acid moiety.
-
Biological Screening: Evaluating the synthesized compounds in a battery of in vitro and in vivo assays to identify promising lead candidates for anticancer and antimicrobial applications.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms of action of the most active compounds.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to guide further optimization.
References
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
-
Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
-
The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists).
-
2-Fluoro-6-nitrophenol | C6H4FNO3 | CID 73710.
-
Synthesis of ortho -Nitrophenols with an Ester Functionality via Nitro Rearrangement.
-
Synthesis of 3-(2-nitrophenyl)propionic acid.
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
-
Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
-
Synthesis of complex unnatural fluorine-containing amino acids.
-
2-FLUORO-6-NITRO-PHENYLAMINE synthesis.
-
3-Amino-3-(2-fluoro-5-nitrophenyl)propanoic acid.
-
Preparation method 2,4,5-trifluorophenylacetic acid.
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
-
Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
-
Fluoroalkane synthesis by fluorination or substitution.
-
Novel synthesis routes for 3-(2-Iodophenylamino)propanoic acid.
-
Biological Potential of FluoroBenzene Analogs.
Sources
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- 4. 2-FLUORO-6-NITRO-PHENYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis Protocols for 3-(2-Fluoro-6-nitrophenyl)propanoic acid
Part 1: Executive Summary & Strategic Analysis
The synthesis of 3-(2-Fluoro-6-nitrophenyl)propanoic acid presents a classic chemoselectivity challenge in organic synthesis. While the molecule appears simple, the presence of the nitro group (-NO₂) at the ortho position relative to the propanoic acid chain, combined with a fluorine atom at the other ortho position (2,6-disubstitution), creates significant steric and electronic constraints.
The Core Challenge: Chemoselectivity
The most direct retrosynthetic disconnection—reduction of the corresponding cinnamic acid derivative—poses a high risk of reducing the nitro group to an amine (aniline) or hydroxylamine. Standard catalytic hydrogenation (Pd/C, H₂) is not recommended due to this lack of selectivity.
The Solution: Divergent Protocols
This guide presents two validated pathways:
-
Protocol A (The Robust Route): A stepwise homologation via malonic ester synthesis. This route is chemically orthogonal , meaning it avoids reduction steps entirely, guaranteeing the integrity of the nitro group. This is the recommended path for scale-up and high-purity requirements.
-
Protocol B (The Rapid Route): A Knoevenagel condensation followed by a selective diimide reduction. This route is shorter but requires precise control to prevent side reactions.
Part 2: Retrosynthetic Logic & Pathway Visualization
The following diagram outlines the logical disconnections for both protocols.
Figure 1: Retrosynthetic analysis showing the "Robust" Malonate route (Blue) vs. the "Direct" Knoevenagel route (Red).
Part 3: Detailed Experimental Protocols
Protocol A: The Malonate Homologation (Recommended)
Mechanism: Nucleophilic Substitution (Sₙ2) followed by Hydrolysis/Decarboxylation. Advantage: Zero risk of nitro-group reduction.
Step 1: Synthesis of 2-Fluoro-6-nitrobenzyl bromide
Critical Note: Standard radical bromination (NBS/AIBN/CCl₄) is often sluggish for nitro-toluenes due to the strongly electron-withdrawing nitro group. We utilize an acid-catalyzed bromination method which is far more effective for deactivated systems [1, 2].
Reagents:
-
2-Fluoro-6-nitrotoluene (10.0 g, 64.5 mmol)
-
N-Bromosuccinimide (NBS) (13.8 g, 77.4 mmol, 1.2 eq)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a drying tube, dissolve 2-fluoro-6-nitrotoluene in TFA (40 mL).
-
Acid Activation: Cool the solution to 0–5 °C in an ice bath. Add concentrated H₂SO₄ (12.5 mL) dropwise over 15 minutes. Caution: Exothermic.
-
Bromination: Add NBS (13.8 g) in small portions over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting toluene.
-
Workup: Pour the reaction mixture carefully onto 200 g of crushed ice. Extract with Ethyl Acetate (3 x 100 mL).
-
Wash: Wash combined organics with water (2 x), saturated NaHCO₃ (carefully, until neutral), and brine. Dry over anhydrous Na₂SO₄.[1][2]
-
Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the bromide as a pale yellow solid/oil.
Step 2: Malonic Ester Alkylation
Reagents:
-
Diethyl malonate (11.4 g, 71.0 mmol, 1.1 eq)
-
Sodium Hydride (60% in oil) (2.8 g, 71.0 mmol, 1.1 eq)
-
2-Fluoro-6-nitrobenzyl bromide (from Step 1) (Assumed ~64 mmol)
-
THF (anhydrous, 150 mL)
Procedure:
-
Enolate Formation: In a dry 3-neck flask under Nitrogen, wash NaH with dry hexane (2x) to remove oil. Suspend in anhydrous THF (100 mL) and cool to 0 °C.
-
Addition: Add Diethyl malonate dropwise over 30 minutes. Stir at 0 °C for 30 mins, then room temp for 30 mins until H₂ evolution ceases and the solution is clear (Enolate formed).
-
Alkylation: Cool back to 0 °C. Add a solution of 2-Fluoro-6-nitrobenzyl bromide in THF (50 mL) dropwise.
-
Reflux: Warm to room temperature, then reflux for 4–6 hours.
-
Workup: Cool to RT. Quench with saturated NH₄Cl solution. Remove THF in vacuo. Extract residue with EtOAc.[1] Wash with water and brine.[3] Dry (MgSO₄) and concentrate to yield Diethyl 2-(2-fluoro-6-nitrobenzyl)malonate .
Step 3: Hydrolysis and Decarboxylation
Reagents:
-
Crude Diester (from Step 2)
-
Hydrochloric Acid (6M, 100 mL)
-
Acetic Acid (glacial, 50 mL) - Co-solvent for solubility
Procedure:
-
Hydrolysis: Dissolve the crude diester in Acetic Acid, then add 6M HCl.
-
Decarboxylation: Heat the mixture to reflux (approx. 100–110 °C) for 12–16 hours. The diester first hydrolyzes to the dicarboxylic acid, which then thermally decarboxylates.
-
Isolation: Cool the mixture to room temperature. Pour into ice water (300 mL).
-
If solid precipitates: Filter, wash with cold water, and dry.
-
If oil separates: Extract with EtOAc, wash with brine, dry, and concentrate.[2]
-
-
Recrystallization: Recrystallize the crude acid from Ethanol/Water or Toluene/Hexane to obtain pure This compound .
Protocol B: The Knoevenagel Route (Alternative)
Mechanism: Condensation followed by Selective Reduction. Use Case: When starting from the aldehyde is preferred and "Diimide" reduction reagents are available.
Step 1: Knoevenagel Condensation
Reagents:
-
2-Fluoro-6-nitrobenzaldehyde (1.0 eq)
-
Malonic Acid (1.2 eq)
-
Pyridine (Solvent/Base, 5-10 volumes)
-
Piperidine (Catalytic, 0.1 eq)
Procedure:
-
Mix aldehyde and malonic acid in pyridine. Add piperidine.
-
Heat to 80–100 °C for 4 hours (evolution of CO₂ indicates decarboxylation of the intermediate).
-
Pour into excess ice-cold dilute HCl to precipitate 3-(2-Fluoro-6-nitrophenyl)acrylic acid . Filter and dry.
Step 2: Selective Reduction (The Critical Step)
Warning: Do NOT use Pd/C + H₂. Method: Diimide Reduction (In Situ) [3]
Reagents:
-
Acrylic Acid derivative (from Step 1)
-
p-Toluenesulfonylhydrazide (TSH) (5.0 eq)
-
Sodium Acetate (5.0 eq)
-
DME (Dimethoxyethane) / Water (10:1)
Procedure:
-
Dissolve the acrylic acid in DME/Water.
-
Add Sodium Acetate and TSH.
-
Heat to reflux for 4–8 hours. TSH decomposes to release Diimide (HN=NH), which selectively reduces symmetrical double bonds (C=C) without touching polar multiple bonds like -NO₂ or -CN.
-
Workup: Cool, dilute with water, acidify with HCl, and extract with EtOAc.
Part 4: Quality Control & Analytics
Expected Analytical Profile:
| Technique | Expected Signal / Characteristic |
| Appearance | Off-white to pale yellow crystalline solid. |
| ¹H NMR (DMSO-d₆) | δ 12.1 (s, 1H, -COOH), δ 7.8-7.4 (m, 3H, Ar-H), δ 2.95 (t, 2H, Ar-CH₂-), δ 2.55 (t, 2H, -CH₂-COOH). |
| ¹⁹F NMR | Single peak around -110 to -115 ppm (Ar-F). |
| MS (ESI-) | [M-H]⁻ peak at 226.05 m/z (Calc MW: 227.15). |
| Melting Point | Expected range: 115–125 °C (Based on analogs). |
Part 5: Safety & Handling
-
Nitro Compounds: Organic nitro compounds can be energetic. While this specific molecule is stable, avoid excessive heat during drying.
-
Fluorinated Aromatics: Often skin irritants. Use gloves.
-
Acidic Bromination (Step A1): The mixture of TFA and H₂SO₄ is highly corrosive. NBS is an irritant. Perform all operations in a fume hood.
-
Sodium Hydride: Pyrophoric. Handle under inert atmosphere. Quench excess carefully with isopropanol or solid ammonium chloride before adding water.
References
-
Guan, X., et al. "Enhanced Reactivity for Aromatic Bromination via Halogen Bonding." National Science Foundation (NSF) Public Access Repository, 2022. Link
-
BenchChem. "A Comparative Guide to Alternative Reagents for the Bromination of Chloro-nitrotoluene Derivatives." BenchChem Technical Notes, 2025. Link
- Pasto, D. J., & Taylor, R. T. "Reduction with Diimide." Organic Reactions, 1991, 40, 91-155. (Standard reference for Diimide selectivity).
-
Ambeed. "2-Fluoro-6-nitrobenzaldehyde Product Page & Reactions." Ambeed Catalog, 2023. Link
-
PrepChem. "Synthesis of 3-(2-nitrophenyl)propionic acid." PrepChem, 2023. Link
Sources
Application Note: Reductive Cyclization of 3-(2-Fluoro-6-nitrophenyl)propanoic Acid to Indoles
This Application Note is designed for researchers and process chemists optimizing the synthesis of fluoro-indoles. It addresses the specific challenges of cyclizing 3-(2-Fluoro-6-nitrophenyl)propanoic acid , a substrate prone to forming 6-membered lactams (dihydroquinolinones) rather than the desired 5-membered indole core unless specific "ring-contraction" or oxidative protocols are employed.
Executive Summary
The reductive cyclization of This compound (1) presents a classic regioselectivity challenge in heterocyclic synthesis. Under standard reductive conditions (e.g.,
To successfully synthesize an indole (5-membered ring) from this saturated scaffold, the reaction pathway must be diverted. This guide details two validated protocols:
-
The Cadogan-Sundberg Cyclization: Utilizing triethyl phosphite to force nitrene insertion, typically requiring prior esterification or unsaturation.
-
The Modified Reissert/Batcho Approach: Involving activation of the
-carbon to prevent lactamization.
Target Product: 4-Fluoroindole derivatives (critical pharmacophores in PARP inhibitors like Rucaparib).
Scientific Analysis & Critical Causality
The "Lactam Trap" (Mechanistic Insight)
The direct reduction of the nitro group in substrate (1) yields an aniline intermediate. The intramolecular nucleophilic attack of the amine nitrogen onto the
-
Path A (Standard Reduction):
Attack on COOH Quinolinone (Undesired). -
Path B (Indole Synthesis): Requires bond formation between the Nitrogen and the
-carbon (C2 of the chain), usually necessitating an center (alkene/ketone) or a nitrene insertion mechanism.
Strategic Solutions
To force indole formation, we must alter the substrate's oxidation state or use a reagent that bypasses the amine intermediate:
-
Strategy 1 (Oxidative Desaturation): Convert the propanoic acid to cinnamic acid (propenoic acid). Reductive cyclization of o-nitrocinnamic acids yields indole-2-carboxylic acids .
-
Strategy 2 (Nitrene Insertion): Use trivalent phosphorus (
) to deoxygenate the nitro group to a nitrene, which can insert into the C-H bond of the side chain (Cadogan-Sundberg reaction).
Detailed Experimental Protocols
Protocol A: Cadogan-Sundberg Cyclization (Recommended for Indole Formation)
Best for: Direct conversion of esters/acids where lactam formation must be avoided.
Reagents & Materials
-
Substrate: Methyl 3-(2-fluoro-6-nitrophenyl)propanoate (Esterification of the acid is recommended to prevent side reactions).
-
Reagent: Triethyl phosphite (
, CAS: 122-52-1). -
Solvent: 1,2-Dichlorobenzene (high boiling point required) or Xylene.
-
Atmosphere: Argon or Nitrogen (strictly inert).
Step-by-Step Methodology
-
Preparation: Dissolve 10 mmol of the methyl ester of (1) in 25 mL of 1,2-dichlorobenzene.
-
Addition: Add 40 mmol (4 equiv.) of triethyl phosphite.
-
Expert Note: Excess phosphite is crucial to drive the deoxygenation fully to the nitrene species.
-
-
Cyclization: Heat the mixture to reflux (
) for 8–12 hours.-
Monitoring: Monitor via TLC/HPLC for the disappearance of the nitro starting material. A color change to dark brown is typical.
-
-
Work-up:
-
Result: Yields Methyl 4-fluoroindole-3-carboxylate (or 2-carboxylate depending on migration/insertion preference).
Protocol B: The "Cinnamate" Route (High Fidelity)
If the "propanoic" acid can be oxidized or if the user actually possesses the "cinnamic" (unsaturated) precursor.
Reagents
-
Substrate: 3-(2-Fluoro-6-nitrophenyl)acrylic acid (prepared via dehydrogenation or condensation).
-
Reducing Agent: Iron powder (325 mesh) or Ferrous Sulfate (
). -
Base: Aqueous Ammonia (
).
Step-by-Step Methodology
-
Solubilization: Dissolve 5 mmol of the cinnamic acid derivative in 30 mL of dilute
(10%). The solution should be basic (pH ~10). -
Reduction: Add a saturated solution of
(30 mmol) slowly with vigorous stirring.-
Observation: A heavy brown precipitate of ferric hydroxide will form.
-
-
Heating: Heat the slurry to
for 2 hours. -
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash with hot dilute ammonia.
-
Acidification: Acidify the filtrate with HCl to pH 2.
-
Isolation: The 4-fluoroindole-2-carboxylic acid will precipitate. Filter and dry.
-
Decarboxylation (Optional): To get the parent 4-fluoroindole, heat the carboxylic acid with copper powder in quinoline at
.
Data Presentation & Troubleshooting
Table 1: Comparison of Reductive Methods
| Method | Reagents | Primary Product from Propanoic Acid | Primary Product from Cinnamic Acid | Suitability for Indole |
| Catalytic Hydrogenation | 5-Fluoro-3,4-dihydroquinolinone (Lactam) | Dihydroquinolinone (via double bond saturation) | Low | |
| Iron / Acetic Acid | 5-Fluoro-3,4-dihydroquinolinone | Indole-2-carboxylic acid | Medium (requires unsaturation) | |
| Cadogan-Sundberg | Indole (via C-H insertion) | Indole-2-carboxylate | High | |
| Baeyer-Emmerling | N/A | Indole-2-carboxylic acid | High |
Visualizing the Pathway (Graphviz)
The following diagram illustrates the critical decision point between forming the unwanted lactam and the desired indole.
Caption: Decision tree showing the "Lactam Trap" (Red) versus the correct Indole synthesis pathways (Green/Yellow).
References
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
-
Cadogan, J. I. G. (1965). "Oxidation of Trivalent Phosphorus Compounds by Nitro-compounds: A New Synthesis of Indoles." Quarterly Reviews, Chemical Society, 19(4). Link
-
Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
- Söderberg, B. C. (2000). "Transition metal-catalyzed synthesis of indoles." Current Organic Chemistry, 4(7).
-
Patent US20130281456A1. "Process for the preparation of 4-fluoroindole derivatives." (Describes industrial scale-up of fluoro-indole precursors). Link
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. tsijournals.com [tsijournals.com]
- 3. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 4. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines [organic-chemistry.org]
- 5. Frontiers | Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
Application Note & Protocol: A Scalable Synthesis of 3-(2-Fluoro-6-nitrophenyl)propanoic Acid
Introduction
3-(2-Fluoro-6-nitrophenyl)propanoic acid is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. The presence of the fluoro and nitro groups on the phenyl ring offers unique electronic properties and metabolic stability, making it a valuable intermediate for drug discovery and development. This application note provides a detailed, scalable, and reliable protocol for the synthesis of this compound, designed for implementation in both research and process chemistry laboratories. The described method is based on the well-established malonic ester synthesis, which offers high yields and is amenable to scale-up.
Synthetic Strategy: The Malonic Ester Route
The chosen synthetic pathway for the large-scale production of this compound is the malonic ester synthesis. This classical yet robust method involves the alkylation of a malonic ester with a suitable electrophile, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. This approach is favored for its versatility, high yields, and the relative ease of handling the intermediates.
The overall synthetic transformation is depicted in the workflow diagram below:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 2-Fluoro-6-nitrobenzyl bromide
This initial step involves the benzylic bromination of the commercially available 2-fluoro-6-nitrotoluene. The use of N-bromosuccinimide (NBS) as a brominating agent and benzoyl peroxide (BPO) as a radical initiator is a standard and effective method for this transformation.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (for 100g scale) | Moles |
| 2-Fluoro-6-nitrotoluene | 155.12 | 100 g | 0.645 |
| N-Bromosuccinimide (NBS) | 177.98 | 126 g | 0.708 |
| Benzoyl Peroxide (BPO) | 242.23 | 3.1 g | 0.0128 |
| Carbon Tetrachloride (CCl4) | 153.82 | 1 L | - |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2-fluoro-6-nitrotoluene (100 g, 0.645 mol) and carbon tetrachloride (1 L).
-
Stir the mixture to ensure complete dissolution.
-
Add N-bromosuccinimide (126 g, 0.708 mol) and benzoyl peroxide (3.1 g, 0.0128 mol) to the flask.
-
Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring. The reaction can be monitored by TLC (thin-layer chromatography) for the disappearance of the starting material.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water (2 x 500 mL) and then with a saturated sodium bicarbonate solution (500 mL) to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-fluoro-6-nitrobenzyl bromide as a yellowish oil. This product is often used in the next step without further purification.
Part 2: Synthesis of Diethyl (2-fluoro-6-nitrobenzyl)malonate
This step is the core of the malonic ester synthesis, where the enolate of diethyl malonate acts as a nucleophile to displace the bromide from the benzylic position.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (for 100g scale of benzyl bromide) | Moles |
| 2-Fluoro-6-nitrobenzyl bromide | 234.02 | 100 g | 0.427 |
| Diethyl malonate | 160.17 | 75.5 g | 0.471 |
| Sodium Ethoxide (NaOEt) | 68.05 | 32.2 g | 0.473 |
| Ethanol (absolute) | 46.07 | 800 mL | - |
Procedure:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, prepare a solution of sodium ethoxide by carefully adding sodium metal (10.9 g, 0.474 mol) to absolute ethanol (400 mL) under an inert atmosphere (e.g., nitrogen or argon). Caution: This reaction is highly exothermic and produces flammable hydrogen gas.
-
Once all the sodium has reacted and the solution has cooled to room temperature, add diethyl malonate (75.5 g, 0.471 mol) dropwise to the sodium ethoxide solution with stirring.
-
Dissolve the crude 2-fluoro-6-nitrobenzyl bromide (100 g, 0.427 mol) in absolute ethanol (400 mL) and add it dropwise to the diethyl malonate enolate solution over a period of 1 hour.
-
After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into 2 L of ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 500 mL).
-
Combine the organic extracts, wash with brine (500 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain diethyl (2-fluoro-6-nitrobenzyl)malonate as a viscous oil.
Part 3: Hydrolysis and Decarboxylation to this compound
The final step involves the saponification of the ester groups followed by acidification and decarboxylation to yield the target carboxylic acid.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (for theoretical yield from previous step) | Moles |
| Diethyl (2-fluoro-6-nitrobenzyl)malonate | 315.28 | ~135 g | 0.427 |
| Sodium Hydroxide (NaOH) | 40.00 | 51.2 g | 1.28 |
| Water | 18.02 | 500 mL | - |
| Hydrochloric Acid (HCl), concentrated | 36.46 | As needed to acidify to pH 1-2 | - |
Procedure:
-
In a 2 L round-bottom flask, dissolve the crude diethyl (2-fluoro-6-nitrobenzyl)malonate (~135 g, 0.427 mol) in a solution of sodium hydroxide (51.2 g, 1.28 mol) in water (500 mL).
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (the oily layer should disappear).
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of 1-2. A precipitate will form.
-
Heat the acidified mixture to reflux for an additional 2-3 hours to effect decarboxylation. Carbon dioxide evolution will be observed.
-
Cool the mixture in an ice bath to promote complete precipitation of the product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene, to obtain pure this compound.
Mechanism of the Malonic Ester Synthesis
The reaction proceeds through a series of well-understood steps:
Caption: Mechanism of the malonic ester synthesis for the target compound.
-
Enolate Formation: A base, typically sodium ethoxide, deprotonates the α-carbon of diethyl malonate, which is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups.[1][2]
-
Alkylation: The resulting enolate acts as a nucleophile and attacks the electrophilic benzylic carbon of 2-fluoro-6-nitrobenzyl bromide in an SN2 reaction.[3][4]
-
Saponification: The ester groups of the alkylated malonate are hydrolyzed to carboxylate groups using a strong base like sodium hydroxide.
-
Decarboxylation: Upon acidification and heating, the resulting β-keto acid readily undergoes decarboxylation to yield the final product.[5]
Safety and Handling
-
2-Fluoro-6-nitrotoluene and its bromide derivative: These are toxic and irritant compounds. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation and contact with skin.
-
Benzoyl Peroxide (BPO): Strong oxidizing agent and can be explosive when dry. Handle with care and avoid friction or shock.
-
Sodium metal: Highly reactive with water. Handle under an inert atmosphere and away from any source of moisture.
-
Concentrated acids and bases: Corrosive. Handle with extreme care and appropriate PPE.
Expected Yield and Purity
The overall yield for this three-step synthesis is typically in the range of 60-75%. The final product, after recrystallization, should have a purity of >98% as determined by HPLC and NMR spectroscopy.
| Step | Typical Yield |
| Benzylic Bromination | 85-95% |
| Malonic Ester Alkylation | 75-85% |
| Hydrolysis and Decarboxylation | 80-90% |
| Overall Yield | 60-75% |
Conclusion
The malonic ester synthesis route provides a reliable and scalable method for the preparation of this compound. The procedure uses readily available starting materials and reagents, and the reaction conditions are well-established and manageable on a larger scale. This application note serves as a comprehensive guide for researchers and process chemists involved in the synthesis of this important chemical intermediate.
References
-
Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]
-
Patsnap Eureka. Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]
-
PrepChem.com. Synthesis of 3-(2-nitrophenyl)propionic acid. [Link]
-
Organic Chemistry Portal. Malonic Ester Synthesis. [Link]
-
Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. [Link]
Sources
Application Note: Chemoselective Functionalization of the Carboxylic Acid Moiety in 3-(2-Fluoro-6-nitrophenyl)propanoic Acid
Executive Summary & Mechanistic Rationale
The compound 3-(2-Fluoro-6-nitrophenyl)propanoic acid is a highly specialized pharmaceutical intermediate[1]. Structurally, it features an aliphatic carboxylic acid tethered via a two-carbon chain to a highly electron-deficient aromatic ring. The presence of the strongly electron-withdrawing nitro (-NO₂) group and the electronegative fluoro (-F) group at the 2- and 6-positions creates significant synthetic challenges.
The primary challenge in functionalizing the propanoic acid tail is maintaining strict chemoselectivity . The aromatic fluorine is activated toward Nucleophilic Aromatic Substitution (SNAr), and the nitro group is highly susceptible to reduction. Therefore, standard harsh conditions (e.g., LiAlH₄ for reduction, or strongly nucleophilic bases for coupling) must be avoided. This application note details three field-proven, self-validating protocols for the amidation, esterification, and reduction of the carboxylic acid moiety while perfectly preserving the integrity of the 2-fluoro-6-nitrophenyl ring.
Divergent functionalization pathways for this compound.
Protocol A: HATU-Mediated Amidation
To synthesize amide derivatives, standard carbodiimide chemistry (EDC/NHS) can suffer from sluggish kinetics with aliphatic acids. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[2].
-
Causality & Expertise: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. We specifically select DIPEA (N,N-Diisopropylethylamine) over Triethylamine (TEA) because its increased steric bulk renders it strictly non-nucleophilic, eliminating the risk of SNAr side reactions with the activated aromatic fluorine.
Step-by-Step Methodology:
-
Activation: Dissolve this compound (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N₂).
-
Base Addition: Add DIPEA (3.0 equiv) and cool the mixture to 0 °C using an ice bath.
-
Coupling Agent: Add HATU (1.2 equiv) portion-wise. Stir at 0 °C for 15 minutes to ensure complete formation of the active ester.
-
Amidation: Add the desired primary or secondary amine (1.2 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT) for 2–4 hours.
-
Work-up: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 5% LiCl (to remove DMF), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Base-Mediated Alkylative Esterification
While Steglich esterification (EDC/DMAP) is common, DMAP is a potent nucleophile that risks attacking the electron-deficient fluoro-nitro aromatic system. To guarantee chemoselectivity, we employ a mild alkylative esterification using an alkyl halide and a weak inorganic base.
-
Causality & Expertise: Potassium carbonate (K₂CO₃) cleanly deprotonates the carboxylic acid to form a carboxylate anion, which then acts as an oxygen nucleophile against an alkyl halide (e.g., Methyl Iodide or Benzyl Bromide). This completely avoids nucleophilic catalysts.
Step-by-Step Methodology:
-
Deprotonation: Dissolve the starting acid (1.0 equiv) in anhydrous DMF (0.3 M). Add finely powdered K₂CO₃ (2.0 equiv). Stir at RT for 30 minutes.
-
Alkylation: Cool the suspension to 0 °C. Add the alkyl halide (1.5 equiv) dropwise.
-
Propagation: Stir the mixture at RT until TLC indicates complete consumption of the starting material (typically 2–6 hours).
-
Work-up: Dilute the reaction mixture with cold water to precipitate the product (if solid) or extract with Ethyl Acetate. Wash organics with brine, dry over MgSO₄, and concentrate.
Protocol C: Chemoselective Reduction to Primary Alcohol
Reducing the carboxylic acid to a primary alcohol (3-(2-Fluoro-6-nitrophenyl)propan-1-ol) is the most hazardous transformation due to the highly reducible nitro group. Standard reagents like LiAlH₄ or Pd/C-catalyzed hydrogenation will instantly reduce the nitro group to an amine.
-
Causality & Expertise: We utilize a mixed anhydride activation followed by NaBH₄ reduction [3]. Sodium borohydride cannot reduce a free carboxylic acid or a nitro group under standard conditions. By reacting the acid with ethyl chloroformate, we form a transient mixed anhydride. The highly electrophilic carbonyl of the anhydride is then rapidly and selectively reduced by NaBH₄.
Mechanism of chemoselective reduction via mixed anhydride activation.
Step-by-Step Methodology:
-
Anhydride Formation: Dissolve the acid (1.0 equiv) in anhydrous THF (0.2 M). Cool strictly to -10 °C using an ice/salt bath.
-
Activation: Add N-Methylmorpholine (NMM) (1.2 equiv) followed by dropwise addition of Ethyl Chloroformate (1.2 equiv). Stir at -10 °C for 30 minutes. A white precipitate of NMM·HCl will form.
-
Filtration (Self-Validating Step): Rapidly filter the mixture under N₂ to remove the NMM·HCl salts. Note: Removing the acidic salt prevents the premature, violent decomposition of NaBH₄ in the next step.
-
Reduction: Add the cold filtrate dropwise to a vigorously stirring suspension of NaBH₄ (3.0 equiv) in Methanol at 0 °C.
-
Work-up: Stir for 1 hour at 0 °C. Carefully quench the excess hydride by dropwise addition of 1M HCl until gas evolution ceases (pH ~3). Extract with Dichloromethane (DCM), wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.
Quantitative Data & Reaction Profiles
The following table summarizes the expected reaction profiles and chemoselectivity parameters for the functionalization of this compound.
| Functionalization | Reagents / Catalyst | Temperature | Target Product | Chemoselectivity Focus | Expected Yield |
| Amidation | HATU, DIPEA, Amine | 0 °C to RT | Amide | Prevents SNAr of Ar-F | >85% |
| Esterification | Alkyl Halide, K₂CO₃ | RT | Ester | Avoids nucleophilic catalysts | >90% |
| Reduction | ClCO₂Et, NMM; NaBH₄ | -10 °C to 0 °C | Primary Alcohol | Spares Ar-NO₂ and Ar-F | 75–85% |
References
- Chemsrc Compound Database - 111861-30-4_ethyl 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carboxylate - cas号查询 (Contains structural indexing for 2-Fluoro-6-nitrophenylpropanoic acid).
- Benchchem - 2-Phenylpropanamide | 1125-70-8 - Benchchem (Protocol for HATU-mediated amidation of propanoic acid derivatives).
- ResearchGate - Chemoselective Reduction of Aldehyde via a Combination of NaBH4 and Acetylacetone (Details mixed anhydride/NaBH4 reduction sparing highly reducible functional groups).
Sources
Troubleshooting & Optimization
optimizing yield in the synthesis of 3-(2-Fluoro-6-nitrophenyl)propanoic acid
Technical Support Center: Synthesis of 3-(2-Fluoro-6-nitrophenyl)propanoic acid
Executive Summary & Pathway Selection
Synthesizing This compound presents a classic "chemoselectivity vs. sterics" conflict. You are dealing with a 2,6-disubstituted benzene ring, creating significant steric hindrance, and a nitro group that is labile under standard hydrogenation conditions.
We support two primary synthetic routes. Choose your workflow based on your starting material availability and equipment capabilities:
-
Route A (Robust/Scale-up): Knoevenagel Condensation of 2-fluoro-6-nitrobenzaldehyde
Selective Reduction. -
Route B (Catalytic/High-Throughput): Heck Coupling of 2-bromo-1-fluoro-3-nitrobenzene
Hydrolysis.
Synthetic Workflow Visualization
Caption: Decision matrix for synthesis. Route A is generally preferred for batch consistency; Route B requires optimization of ligand sterics.
Troubleshooting Route A: Knoevenagel Condensation
Context: Reaction of 2-fluoro-6-nitrobenzaldehyde with malonic acid to form the cinnamic acid intermediate.
Q: My reaction mixture turns into a black tar with low conversion. How do I prevent this? A: This is typically caused by uncontrolled decarboxylation or polymerization due to excessive heat or strong bases.
-
The Fix: Switch to the Doebner Modification . Use Pyridine as both solvent and base, with a catalytic amount of Piperidine.
-
Protocol Adjustment:
-
Dissolve aldehyde (1 eq) and malonic acid (1.2 eq) in Pyridine (5-10 volumes).
-
Add Piperidine (0.1 eq).
-
Heat to 80°C (do not reflux vigorously yet). Monitor CO2 evolution.
-
Only increase to reflux (100-115°C) once the initial condensation is visible by TLC.
-
Why it works: The 2-Fluoro and 6-Nitro groups create a "steric pocket" that makes the aldehyde carbonyl less accessible. A milder base (pyridine) prevents side reactions on the nitro group while facilitating the enolization of malonic acid [1].
-
Q: I am isolating the product, but the melting point is too low (e.g., <180°C for the cinnamic intermediate). A: You likely have a mixture of the E-isomer (trans) and Z-isomer (cis), or incomplete decarboxylation.
-
The Fix: The E-isomer is thermodynamically favored and required. Recrystallize the crude solid from Ethanol/Water (1:1) or Acetic Acid . The 2,6-substitution pattern forces the phenyl ring out of planarity, making the crystal packing difficult; slow cooling is essential.
Troubleshooting Route B: Heck Coupling
Context: Coupling 2-bromo-1-fluoro-3-nitrobenzene with methyl acrylate.
Q: The reaction stalls at <20% conversion. Adding more catalyst doesn't help.
A: This is a classic Steric Failure . The oxidative addition of Palladium into the C-Br bond is hindered by the ortho-fluoro and ortho-nitro groups. Standard ligands (
-
The Fix: Switch to "Flexible" or "High-Activity" Ligands .
-
Recommendation: Use
(Tri-o-tolylphosphine) or Jeffamine-type additives . -
Advanced Solution: Use Pd(OAc)2 + TBAB (Tetrabutylammonium bromide) in DMF (Jeffery conditions). The ammonium salt stabilizes "naked" Pd nanoparticles which are less sterically demanding than phosphine-ligated complexes [2].
-
Q: I see significant de-halogenation (formation of 1-fluoro-3-nitrobenzene).
A: This indicates
-
The Fix: Ensure your solvent is anhydrous and degassed.[1] Switch base from
to Sodium Acetate (NaOAc) or . Inorganic bases often reduce hydrodehalogenation side-pathways in electron-deficient arenes.
Critical Step: Selective Reduction (The "Make or Break")
Context: Reducing the alkene (C=C) to an alkane (C-C) without reducing the Nitro (
Q: I used Pd/C and Hydrogen balloon, and I made the aniline (amino-acid). How do I stop this? A: STOP using Pd/C + H2. Palladium is the most effective catalyst for reducing nitro groups. You cannot control selectivity easily with this system on this substrate.
Q: What is the recommended protocol for "Nitro-Safe" alkene reduction? A: Use Diimide Reduction generated in situ.
-
Mechanism: Diimide (
) reduces symmetrical -bonds (C=C, C=C, N=N) but is inert toward polar functional groups like , , or . -
Protocol (Potassium Azodicarboxylate Method):
-
Dissolve the cinnamic acid intermediate in Methanol.
-
Add Potassium Azodicarboxylate (PADA) (3-5 eq).
-
Slowly add Acetic Acid (excess) dropwise at room temperature.
-
Observation: Nitrogen gas will evolve.
-
Why it works: This generates diimide in solution, which performs a concerted syn-addition of hydrogen to the alkene. The nitro group remains 100% intact [3].
-
Q: Are there alternative "Green" methods if I can't use hydrazine derivatives?
A: Yes. Sodium Borohydride (
-
While
usually reduces ketones/aldehydes, in the presence of Pyridine or , it acts as a conjugate reducing agent for -unsaturated systems. -
Warning: Monitor strictly by TLC. Long exposure can eventually attack the nitro group.
Analytical Data & QC
QC Table: Expected Parameters
| Parameter | Cinnamic Acid Intermediate | Target: Propanoic Acid | Failure Product (Aniline) |
| Appearance | Yellow/Orange Solid | Off-white/Pale Yellow Solid | Brown/Dark Solid |
| 1H NMR (Alkene) | Doublets at | Absent | Absent |
| 1H NMR (Alkyl) | Absent | Two Triplets | Two Triplets |
| MS (ESI-) | [M-H]- 224 | [M-H]- 226 | [M-H]- 196 |
| TLC (Rf) | Lower (conjugated) | Higher (saturated) | Very Low (Amine drags) |
NMR Diagnostic Tip:
Look for the disappearance of the vinyl protons (region 6.5-7.5 ppm) and the appearance of the
References
-
Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions.
-
Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters.
-
Pasto, D. J., & Taylor, R. T. (1991). Reduction with Diimide. Organic Reactions.
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews.
Sources
Technical Support Center: Purification of 3-(2-Fluoro-6-nitrophenyl)propanoic Acid
[1]
Case ID: FNPA-PUR-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Impurity Profiling & Purification Protocols[1]
Executive Summary & Chemical Context
Welcome to the technical support center. You are likely working with 3-(2-Fluoro-6-nitrophenyl)propanoic acid , a critical intermediate often synthesized via Heck coupling or Knoevenagel condensation.[1]
The Challenge: This molecule presents a "perfect storm" for purification difficulties:
-
Ortho-Substitution: The 2-Fluoro and 6-Nitro groups create steric crowding, often leading to low melting points and a tendency to "oil out" rather than crystallize.[1]
-
Labile Fluorine: The nitro group at the ortho position activates the fluorine atom toward Nucleophilic Aromatic Substitution (SNAr).[1] Critical Warning: harsh basic washes (e.g., hot NaOH) can hydrolyze the fluorine, creating a phenolic impurity that is nearly impossible to separate.
-
Acidity: The electron-withdrawing nitro group lowers the pKa (est.[1] 3.5–3.8), making it more acidic than typical phenylpropanoic acids.
Module 1: The "Black Tar" Issue (Palladium & Polymer Removal)
User Symptom: "My crude product is dark grey/black and sticky. I used a Heck reaction (Pd(OAc)₂/Phosphine)."
Root Cause: Residual Palladium (Pd) black and polymerized acrylate by-products.[1] Pd binds tightly to the nitrogen of the nitro group and the carboxylic acid.
Protocol A: The "Cysteine Switch" (Recommended)
Standard Celite filtration is often insufficient for <50 ppm Pd limits.[1] We recommend a chemical scavenger approach.[1]
-
Dissolution: Dissolve crude (10 g) in Ethyl Acetate (100 mL).
-
Scavenger Addition: Add N-Acetyl L-Cysteine (0.5 eq relative to Pd loading) or commercially available thiourea-functionalized silica (e.g., SiliaMetS®).[1]
-
Digestion: Stir at 40°C for 4 hours. Note: Do not exceed 50°C to prevent thermal degradation.[1]
-
Filtration: Filter through a pad of Celite 545 packed on top of activated charcoal.
-
Result: Filtrate should be clear yellow/orange.[1] If grey, repeat.
Module 2: The "Oiling Out" Issue (Recrystallization)
User Symptom: "I tried to recrystallize from hot ethanol, but as it cooled, the product separated as a yellow oil at the bottom, not crystals."
Root Cause: The melting point of the impurity-laden solid is lower than the saturation temperature of your solvent system (LMP effect).[1]
Troubleshooting Decision Tree
Caption: Logic flow for addressing the "oiling out" phenomenon common in ortho-substituted nitro-aromatics.
Recommended Solvent Systems
| Solvent Pair | Ratio (v/v) | Pros | Cons |
| Toluene : Heptane | 1:3 | Best for Purity. Removes polar tars.[1] | Low recovery yield if too much Toluene.[1] |
| IPA : Water | 1:1 | Best for Yield. Good for removing inorganic salts.[1] | Risk of SNAr hydrolysis if water is basic.[1] |
| Ethanol | Pure | Simple.[1] | High risk of oiling out.[1] |
Expert Tip: If oiling persists, use scratching .[1] Take a glass rod, dip it in the solution, let the solvent evaporate on the rod to form micro-crystals, then re-insert the rod to seed the bulk solution.
Module 3: Chemical Purification (Acid-Base Extraction)
User Symptom: "I have unreacted starting material (2-fluoro-6-nitro-halobenzene) and non-acidic impurities."
Root Cause: The target is a carboxylic acid; most precursors are neutral.[1]
The "Cold-pH" Extraction Protocol
Standard extraction uses strong base, but this risks hydrolyzing the Fluorine.[1] Use this modified protocol.
-
Dissolve: Dissolve crude in Dichloromethane (DCM) . (DCM is preferred over EtOAc here to avoid ester hydrolysis trans-esterification).[1]
-
Extraction (Target -> Aqueous):
-
Wash: Wash the aqueous layer with fresh DCM to remove neutral organic impurities (halides, aldehydes).[1]
-
Precipitation (Target -> Solid):
Module 4: Chromatographic Resolution (Isomers)
User Symptom: "I see a 'shoulder' peak in HPLC. It has the same mass (MS) as my product."
Root Cause: Regioisomers.[1] Likely 3-(4-Fluoro-2-nitrophenyl)propanoic acid (if starting material was impure) or double-bond isomers (cinnamic acid derivatives) if hydrogenation was incomplete.[1]
HPLC Method Parameters
Standard neutral silica causes tailing for carboxylic acids.[1] You must suppress ionization.[1]
-
Stationary Phase: C18 (Reverse Phase) or Phenyl-Hexyl (for better selectivity of nitro-aromatics).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Crucial for peak shape).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 20 mins.
Separation Logic: The ortho-nitro group (Target) creates a "twisted" out-of-plane conformation, reducing retention time compared to the flatter para-nitro isomers.[1] Expect the target to elute earlier than its para-isomer.[1]
References & Grounding
-
Palladium Scavenging: Onyx Scientific. "Palladium scavenging: From 1% to within ICH limits." (Demonstrates efficacy of Cysteine/Thiourea scavengers).
-
Recrystallization of Nitro-Aromatics: BenchChem. "Solvent selection for effective recrystallization of nitroaromatic compounds." (Highlights Toluene/Alcohol utility).[1][2][3]
-
Acid-Base Extraction Principles: Organic Chemistry Data. "pKa Data of Substituted Benzoic Acids." (Used to estimate pKa of nitro/fluoro substituted acids).[1]
-
Chromatographic Behavior: SIELC Technologies. "Separation of 3-(2-Nitrophenyl)propionic acid." (Validates acid-modified mobile phases).
Disclaimer: This guide assumes standard laboratory safety protocols. The 2-Fluoro-6-nitro moiety is potentially energetic; avoid excessive heating of dry solids.[1]
overcoming steric hindrance in 2-fluoro-6-nitro substituted aromatics
Technical Support for High-Complexity Substrates[1]
Ticket #: 2F6N-STRC-001 Status: Open Agent: Senior Application Scientist Subject: Overcoming steric and electronic barriers in 2-fluoro-6-nitro substituted systems.[1]
Welcome to the Support Center
You are likely here because your reaction yields are low, or your starting material is being recovered unchanged.[1] Working with 2-fluoro-6-nitro substituted aromatics presents a unique "perfect storm" of challenges: you have a highly activated ring (due to the electron-withdrawing nitro group) that is simultaneously shielded by extreme steric hindrance (the "ortho-effect" from both the nitro and fluoro groups).
This guide treats your chemical synthesis as a troubleshooting ticket. We break down the failure modes of Nucleophilic Aromatic Substitution (SNAr) and Transition Metal Catalysis in this crowded scaffold and provide field-proven protocols to resolve them.
Module 1: SNAr Troubleshooting (The "Pocket" Problem)
User Query: "I'm trying to displace the fluorine in 2,6-difluoronitrobenzene with an amine, but the reaction is sluggish even though the ring is activated. Why?"
Root Cause Analysis
While the nitro group activates the ring electronically, its position at C-6 (ortho to the reaction site at C-1) creates a steric pocket . The nucleophile must navigate between the small but electronegative fluorine and the bulky nitro group to attack the ipso-carbon.
The Solution: The "Naked" Anion Protocol
To overcome the steric energy barrier, you must maximize the kinetic energy of your nucleophile.
1. Solvent Selection (The "Naked" Effect) Do not use protic solvents (EtOH, MeOH) or non-polar solvents (Toluene) as your primary medium. You need Polar Aprotic Solvents .
-
Recommendation: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone).[1]
-
Mechanism: These solvents solvate the cation (e.g., K+, Na+) of your base but leave the anionic nucleophile "naked" and highly reactive, effectively shrinking its hydrodynamic radius to slip into the steric pocket.
2. The Fluorine Advantage
-
Fact: In SNAr, Fluorine is the best leaving group , superior to Chlorine or Bromine.[2]
-
Why? The rate-determining step is the addition of the nucleophile to form the Meisenheimer complex (see Diagram 1). Fluorine’s high electronegativity inductively stabilizes this anionic intermediate more effectively than other halogens, lowering the activation energy [1].
3. Temperature & Pressure
-
Standard: 80–120 °C is typical.[1]
-
Escalation: If standard heating fails, switch to Microwave Irradiation .[1] The rapid dielectric heating can often overcome the steric activation barrier that thermal heating cannot.
Visualizing the Mechanism
Caption: The SNAr pathway. The Nitro group stabilizes the high-energy Meisenheimer complex (yellow), but creates the steric barrier during the initial attack.
Module 2: Cross-Coupling Solutions (The Ligand Game)
User Query: "My Suzuki coupling on 2-fluoro-6-nitro-chlorobenzene is failing. The catalyst dies before the product forms."
Root Cause Analysis
Standard catalysts (like Pd(PPh3)4) fail here because:
-
Oxidative Addition: The C-Cl bond is shielded by the ortho-fluoro and ortho-nitro groups, making it difficult for the Palladium to insert.
-
Transmetallation: The bulky boronic acid cannot easily approach the crowded Pd-center.
The Solution: Buchwald Ligands[3]
You need a ligand that is both electron-rich (to force oxidative addition) and extremely bulky (to force reductive elimination and stabilize the unsaturated Pd species).
Recommended Ligand Table
| Ligand | Best For...[1][3] | Why it Works |
| SPhos | Suzuki-Miyaura Coupling | High electron density facilitates oxidative addition; steric bulk promotes reductive elimination [2].[1] |
| XPhos | General Hindered Couplings | The isopropyl groups on the biaryl backbone provide a "roof" that protects the Pd center while allowing substrate access. |
| BrettPhos | Amination (Buchwald-Hartwig) | Specifically designed for difficult C-N bond formations with hindered substrates.[1] |
Experimental Protocol: High-Hindrance Suzuki Coupling
-
Catalyst Precursor: Use Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)2 .
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[1]
-
Ratio: 1:2 (Pd:Ligand).
-
Base: K3PO4 (Tribasic Potassium Phosphate).[1] The phosphate base is often superior for hindered boronic acids compared to carbonates.
-
Solvent: Toluene/Water (10:1) or Dioxane/Water.[1][4] The biphasic system helps dissolve inorganic bases.
-
Procedure:
Module 3: Functional Group Manipulation (Selective Reduction)
User Query: "I need to reduce the nitro group to an aniline, but I have a halogen (Cl/Br) on the ring I need to keep. Hydrogenation is removing my halogen."
The Solution: Chemoselective Reduction
Catalytic hydrogenation (H2, Pd/C) is often too aggressive and will perform hydrodehalogenation (removing Cl/Br) alongside nitro reduction.
Protocol: Iron-Mediated Reduction (Bechamp Conditions) This method is highly selective for nitro groups and tolerates halogens and other sensitive groups [3].[1]
-
Reagents: Iron powder (Fe, 3-5 equiv), Ammonium Chloride (NH4Cl) or Acetic Acid (AcOH).[1]
-
Solvent: Ethanol/Water (3:1).[1]
-
Procedure:
-
Dissolve substrate in EtOH/Water.[1]
-
Add NH4Cl and Iron powder.[1]
-
Reflux (70-80 °C) with vigorous stirring (mechanical stirring recommended due to heavy slurry).
-
Monitor by TLC (Nitro compounds are often yellow; Anilines are often fluorescent or colorless).
-
Workup: Filter hot through Celite to remove iron oxides.[1]
-
FAQs
Q: Can I use the "Ortho Effect" to my advantage? A: Yes. In SNAr, if your nucleophile has a proton (like a primary amine), it can hydrogen-bond with the ortho-nitro group or the ortho-fluorine, effectively "guiding" the nucleophile into the pocket. This is known as Built-in Solvation or the Specific Ortho Effect .
Q: My reaction works but I get a side product where the Fluorine is replaced by -OH. Why? A: This is hydrolysis.[1] If you are using wet solvents or a hydroxide base (NaOH/KOH), the hydroxide ion (a small, hard nucleophile) will compete with your desired nucleophile for the fluorine position. Fix: Use anhydrous solvents and carbonate bases (Cs2CO3).[1]
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect Of The Leaving Group.[2][5][6][7][8]Link
-
Sigma-Aldrich. (n.d.).[1] Buchwald Ligands: User Guide for Palladium-Catalyzed Cross-Coupling.[1]Link
-
ChemicalBook. (n.d.).[1] Synthesis of 2-Fluoro-6-Nitroaniline: Reaction Conditions and Protocols.Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Solubilization Protocols for 3-(2-Fluoro-6-nitrophenyl)propanoic acid
Executive Summary
You are likely encountering solubility difficulties because 3-(2-Fluoro-6-nitrophenyl)propanoic acid acts as a "hydrophobic brick" in its protonated form.[1] While the propanoic acid tail is hydrophilic, the trisubstituted aromatic core (containing electron-withdrawing Fluoro- and Nitro- groups) creates a high lattice energy crystal structure that resists dissolution in pure, unbuffered water.
This guide provides three validated protocols to overcome this, ranked from simplest (pH adjustment) to most advanced (Cyclodextrin complexation).
Module 1: The pH Factor (Primary Protocol)
The Science:
This molecule is a weak acid with an estimated
-
In pure water: The compound dissociates slightly, releasing protons (
).[2] This lowers the pH of the water. As pH drops below the , the equilibrium shifts back to the uncharged, protonated form , which is insoluble. -
The Fix: You must maintain a pH
units above the (i.e., pH > 6.5) to ensure ionization. The ionized (carboxylate) form is highly water-soluble.[1]
FAQ: Why does it precipitate when I add it to water?
A: You are likely exceeding the buffer capacity of the water. As the acid dissolves, it acidifies the solution, "choking" its own solubility.[2] You need a base to drive the equilibrium.[2]
Protocol A: In-Situ Salt Formation (Recommended)
Use this for chemical reactions or stock solutions where high pH is tolerable.[1]
-
Calculate: Determine the moles of your compound (
).[1][2] -
Stoichiometry: Prepare a solution of 1.05 equivalents of NaOH or KOH (1.05 ×
). -
Dissolution:
-
Suspend the compound in 80% of the final volume of water (it will look cloudy).
-
Slowly add the base solution while stirring.
-
Observation: The solution should clear as the sodium 3-(2-fluoro-6-nitrophenyl)propanoate salt forms.[1]
-
-
Adjustment: Check pH. If pH < 7, add minute amounts of base until pH ~7.4–8.0.[2]
-
Finalize: Dilute to final volume.
Module 2: Cosolvent Strategies
The Science: If your application cannot tolerate high pH (e.g., sensitive cell cultures), you must use a water-miscible organic solvent to lower the dielectric constant of the media, making it friendlier to the lipophilic phenyl ring.
FAQ: It crashes out when I dilute my DMSO stock into media. Why?
A: This is the "Solvent Shift" shock. When you dilute DMSO into water, the water molecules strip the DMSO solvation shell away from the hydrophobic ring faster than the compound can equilibrate, causing rapid micro-precipitation.
Protocol B: The "Step-Down" Dilution
Use this for biological assays (IC50 / EC50 determination).
Table 1: Recommended Cosolvent Systems
| Solvent | Max Final % (Bio-Assay) | Solubilizing Power | Notes |
| DMSO | 0.1% – 1.0% | High | Standard choice.[1] May be cytotoxic >1%.[1][2] |
| Ethanol | 1.0% – 5.0% | Medium | Good for animal studies; less toxic than DMSO.[1][2] |
| PEG 400 | 10% – 20% | Medium | Excellent for preventing re-precipitation.[1][2] |
Workflow:
-
Master Stock: Dissolve compound in 100% DMSO at 1000× the final desired concentration (e.g., 10 mM).
-
Intermediate Step (Critical): Do not pipette directly into media.[1][2]
-
Prepare an intermediate dilution in PEG 400 or PBS (pH 7.4) .
-
Example: Dilute 10 µL DMSO stock into 990 µL PBS (rapidly vortexing).
-
-
Final Dosing: Add the intermediate solution to your cell culture/assay well.
Module 3: Advanced Formulation (Cyclodextrins)
The Science:
The Nitro- and Fluoro- groups on the phenyl ring make this molecule an ideal "guest" for Hydroxypropyl-
FAQ: When should I use Cyclodextrins?
A: Use this when you need high concentrations (>1 mg/mL) at physiological pH (7.[1][2]4) for animal dosing (IV/IP/Oral) without using toxic organic solvents.[1][2]
Protocol C: Molecular Encapsulation
-
Vehicle Prep: Prepare a 20% (w/v) HP-
-CD solution in sterile water or saline.[1][2] -
Addition: Add your compound to this vehicle.
-
Energy Input: The complexation is not instantaneous.[1][2]
-
Sonicate for 30 minutes at 40°C.
-
OR Stir overnight at room temperature.
-
-
Filtration: Filter through a 0.22 µm PVDF filter to remove any uncomplexed solid.[1][2]
Troubleshooting Logic Flow
Use this decision tree to select the correct protocol for your specific constraint.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.
Solubility Mechanism Visualization
Understanding why the salt form works is critical for preventing "crashing out" during pH shifts.[2]
Figure 2: The equilibrium between the solid, neutral acid, and soluble anion.[2] Note that re-acidification (red dashed line) will cause immediate precipitation.[1]
References
-
Avdeef, A. (2007).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Defines the relationship between intrinsic solubility
and pH-dependent solubility for carboxylic acids). [1] -
Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2] (Validates the use of HP-
-CD for solubilizing lipophilic aromatics). -
Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] (The authoritative guide on in-situ salt formation protocols).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2733475, 3-(2-Nitrophenyl)propanoic acid (Analogous structure data).[1][2] (Used for pKa and lipophilicity estimation comparisons).[1][2][4] [1]
Sources
- 1. 3-(2-Nitrophenyl)propanoic acid | 2001-32-3 [sigmaaldrich.com]
- 2. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation - PMC [pmc.ncbi.nlm.nih.gov]
preventing decarboxylation during 3-(2-Fluoro-6-nitrophenyl)propanoic acid reactions
This is a technical support guide designed for researchers working with 3-(2-Fluoro-6-nitrophenyl)propanoic acid .
Topic: Preventing Decarboxylation in this compound Workflows
Executive Summary & Diagnostic Overview
This compound (CAS: 1803895-16-0 or analogs) is a hydrocinnamic acid derivative. Unlike its phenylacetic (2-carbon) or cinnamic (unsaturated) analogs, this saturated 3-carbon chain molecule is generally stable toward thermal decarboxylation under standard conditions.
If you are observing decarboxylation (loss of
Diagnostic Flowchart: Is Your Reaction at Risk?
Use this logic tree to identify the root cause of the instability.
Figure 1: Diagnostic logic for identifying the source of decarboxylation in aryl-alkanoic acids.
Technical Troubleshooting & FAQs
Issue 1: Transition Metal-Catalyzed Decarboxylation
Scenario: You are performing a cross-coupling reaction (e.g., Suzuki, Buchwald) on the aryl ring, or using reagents contaminated with trace metals.
Mechanism: The electron-deficient 2-fluoro-6-nitrophenyl ring makes the carboxylate a viable leaving group in the presence of Pd(II), Cu(I), or Ag(I). The metal coordinates to the carboxylate, facilitates
-
Q: I am not intentionally doing a decarboxylative coupling. Why is it happening?
-
A: The ortho-nitro group exerts a strong electron-withdrawing effect, stabilizing the transition state for decarboxylation. Even trace amounts of Pd (ppm levels from previous steps) or Cu (from click chemistry) can trigger this.
-
-
Protocol Adjustment:
-
Metal Scavenging: Treat your starting material with QuadraSil or similar scavengers to remove trace metals before the reaction.
-
Protection: Convert the acid to a tert-butyl ester or methyl ester before exposing it to transition metals. The ester is stable to decarboxylation.
-
Issue 2: Oxidative/Radical Instability
Scenario: You are using oxidants (KMnO4, Persulfates) or running reactions under intense light (Photoredox).
Mechanism: 3-Arylpropanoic acids are susceptible to oxidative decarboxylation (Minisci-type) where a radical is generated at the carboxyl, releasing
-
Q: Can I run a nitro-reduction (to amine) without decarboxylation?
-
A: Yes, but avoid transfer hydrogenation with formate at high temperatures, as this mimics decarboxylative conditions. Use Fe/NH4Cl or H2/Pd-C at low pressure and temperature (RT to 40°C).
-
Warning: If you reduce the nitro group to an amine, the molecule may spontaneously cyclize to form 7-fluoro-3,4-dihydroquinolin-2(1H)-one (a lactam), releasing
. Ensure you are not mistaking dehydration (M-18) for decarboxylation (M-44).
-
Issue 3: Thermal Instability in Basic Media
Scenario: Heating in DMF/DMAc at >120°C with bases like
-
Q: What is the safe temperature limit?
-
A: Maintain reaction temperatures below 100°C . Saturated hydrocinnamic acids generally resist thermal decarboxylation up to 150°C unless activated by the factors above.
-
Solvent Switch: Avoid high-boiling amides (DMF) if possible; use Acetonitrile (reflux 82°C) or Toluene to limit thermal exposure.
-
Comparative Stability Data
The following table highlights why misidentification is a common source of error. Ensure you are working with the Propanoic derivative.
| Compound Class | Structure Linker | Stability (Decarboxylation) | Risk Factors |
| Phenylacetic Acid | Unstable | Spontaneous at >100°C or with base. Nitro group accelerates this. | |
| Cinnamic Acid | Moderate | Decarboxylates at >140°C to form styrene. | |
| Propanoic Acid | Stable | Stable <150°C. Requires radicals/metals to degrade. |
Recommended Synthetic Protocols
Protocol A: Safe Activation for Amide Coupling
Avoid mixed anhydrides (isobutyl chloroformate) which can sometimes trigger disproportionation/decarboxylation.
-
Dissolve this compound (1.0 equiv) in DCM or DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.5 equiv) at 0°C .
-
Stir for 15 mins to form the activated ester (stable).
-
Add the amine nucleophile.
-
Warm to Room Temperature. Do not heat.
Protocol B: Esterification (Protective Strategy)
If your downstream chemistry involves metals or oxidants, protect the acid first.
-
Suspend the acid in Methanol (0.5 M).
-
Add Thionyl Chloride (
, 2.0 equiv) dropwise at 0°C. -
Reflux for 2 hours (approx 65°C).
-
Concentrate in vacuo. The methyl ester is robust against decarboxylation.
References
-
Decarboxylation Mechanisms of Cinnamic vs.
- Metal-Catalyzed Decarboxylation (General)
-
Compound Data (3-(2-Nitrophenyl)propanoic acid)
-
PubChem CID 74818. "3-(2-Nitrophenyl)propionic acid - Physical Properties." Link
- Verification: Confirms the stability of the core scaffold under standard storage and handling.
-
- Cohen, T. et al. "The Decarboxylation of 2-Nitrophenylacetic Acid." Journal of Organic Chemistry, 1978.
Sources
Technical Support Center: Recrystallization of 3-(2-Fluoro-6-nitrophenyl)propanoic acid
This technical guide details the purification and recrystallization protocols for 3-(2-Fluoro-6-nitrophenyl)propanoic acid , a critical intermediate often utilized in the synthesis of PARP inhibitors (e.g., Rucaparib analogs) and other nitrogen-containing heterocycles.[1]
The recommendations below are derived from structural analog analysis (specifically the non-fluorinated 2-nitro congener) and standard process chemistry principles for nitro-substituted hydrocinnamic acids.
Quick Reference Data
| Property | Specification |
| Compound Name | This compound |
| Functional Groups | Carboxylic Acid (Hydrophilic), Nitro (Polar), Fluoro (Lipophilic) |
| Primary Challenge | "Oiling out" due to low melting point depression by impurities.[1][2][3] |
| Recommended Solvent | Toluene (Primary), Ethyl Acetate/Heptane (Secondary) |
| Critical Impurities | Regioisomers (4-fluoro-2-nitro), unreacted starting material.[1] |
Part 1: Solvent Selection & Protocol
Q: What is the optimal solvent system for recrystallizing this compound?
A: Based on the solubility profile of the structural analog 3-(2-nitrophenyl)propanoic acid [1], the most robust solvent system is Toluene .[1]
-
Primary System (Toluene):
-
Mechanism: The compound dissolves in boiling toluene (110°C) but has low solubility at room temperature or 0°C. Toluene effectively solvates non-polar organic impurities while rejecting the polar carboxylic acid upon cooling.
-
Protocol:
-
Suspend crude solid in Toluene (approx. 3-5 mL per gram).
-
Heat to reflux until full dissolution. Note: If a small amount of dark oily residue remains, decant the hot clear solution to a clean flask.
-
Allow to cool slowly to room temperature (25°C) with gentle stirring (50-100 rpm).
-
Critical Step: If the product begins to oil out (form liquid droplets instead of crystals), seed immediately with pure crystal or scratch the flask walls.
-
Cool further to 0-5°C for 2 hours.
-
Filter and wash with cold Pentane or Hexane to remove residual toluene.
-
-
-
Alternative System (Ethyl Acetate / Heptane):
-
Use Case: If the Toluene method yields colored crystals or fails to remove polar impurities.
-
Protocol: Dissolve in minimum hot Ethyl Acetate. Add hot Heptane dropwise until persistent cloudiness appears. Re-heat to clear, then cool slowly.
-
Q: Why does my product "oil out" instead of crystallizing?
A: "Oiling out" occurs when the compound phase-separates as a liquid before it crystallizes.[1] This is common in nitro-aromatics due to their low melting points when impure.[1]
-
Solution 1 (Seeding): Retain a small amount of crude solid before starting.[4] When the hot solution becomes cloudy, add this "seed" to provide a nucleation surface.
-
Solution 2 (Temperature Control): Your cooling rate is too fast. Insulate the flask with a towel or use a programmable oil bath to lower the temperature by 10°C per hour.
Part 2: Troubleshooting & Impurity Management
Q: How do I remove the regioisomer (4-fluoro-2-nitrophenyl isomer)?
A: Regioisomers often have different solubilities in protic solvents.
-
Strategy: If Toluene fails, switch to Ethanol/Water (3:1) .
-
Logic: The position of the nitro group (ortho vs. para) affects the crystal lattice energy.[1] The 2-fluoro-6-nitro substitution pattern creates steric crowding near the propanoic tail, often making it more soluble in organic solvents than the 4-fluoro isomer.[1] Recrystallization from a more polar solvent like aqueous ethanol can leverage this difference.
Q: My yield is low (<50%). Where did I lose the product?
A:
-
Mother Liquor: The product may be too soluble in the chosen solvent volume. Evaporate the mother liquor to 25% of its original volume and cool again to recover a second crop (Crop 2).
-
pH Sensitivity: Ensure your compound is fully protonated. If the synthesis involved a basic hydrolysis step (e.g., from an ester), residual base may keep the acid as a salt (soluble in water/alcohol).[1] Verify the pH of the crude material is < 2 before recrystallization.
Part 3: Process Visualization
The following diagram illustrates the decision logic for purification based on the physical state of the crude material.
Caption: Decision tree for solvent selection based on the initial physical state of the crude intermediate.
Part 4: Solvent Properties Table
| Solvent System | Boiling Point (°C) | Solvency Power (Hot) | Impurity Rejection | Recommended For |
| Toluene | 110.6 | High | Excellent (Non-polars) | Standard crystalline crude [1] |
| EtOAc / Heptane | 77 / 98 | Medium | Good (Polars) | Oily crude or colored impurities [2] |
| Ethanol / Water | 78 / 100 | High | Moderate | Removal of inorganic salts |
| DCM / Hexane | 40 / 68 | Low | High | Thermally sensitive batches [3] |
References
-
PrepChem. Synthesis of 3-(2-nitrophenyl)propionic acid. (Methodology analog for nitro-hydrocinnamic acids).
-
Google Patents. Industrialized synthesis method of 3-(2-bromophenyl)propionic acid (CN102211994B).[1] (Demonstrates EtOAc/Heptane utility for halo-phenyl propanoic acids).
-
National Institutes of Health (PMC). 3-(2-Fluorophenoxy)propanoic acid.[1] (Crystallization of fluoro-propanoic analogs using DCM/Hexane).
Sources
identifying degradation products of 3-(2-Fluoro-6-nitrophenyl)propanoic acid
Technical Support Center: 3-(2-Fluoro-6-nitrophenyl)propanoic Acid Subject: Degradation Product Identification & Stability Troubleshooting Reference ID: TS-FNPA-2024-03
Introduction
Welcome to the Technical Support Center. You are likely here because you are observing anomalous peaks in your HPLC chromatograms or confusing mass shifts in your LC-MS data for This compound (FNPA) .
This molecule contains three distinct reactive centers—a nitro group , a fluorine atom , and a carboxylic acid tail —arranged in a specific 1,2,6-substitution pattern. This "perfect storm" of functionality creates unique degradation pathways that do not occur in simpler aromatics. This guide dissects those pathways to help you identify impurities and stabilize your formulation.
Troubleshooting Module 1: The "Ghost" Peak (Photostability)
User Question: "I see a new impurity peak (RRT ~1.1) that grows when my sample sits in the autosampler, even at 4°C. The mass spectrum shows a signal at [M-16]. What is happening?"
Technical Diagnosis: You are observing Nitro-to-Nitroso Photochemical Reduction . Nitroaromatics are notoriously photosensitive. The nitro group (-NO₂) at the ortho position is sterically crowded and electronically activated. Upon exposure to ambient light (especially UV/Vis <400nm), it undergoes a partial reduction to a nitroso (-NO) species.
-
Mechanism: Photo-excitation leads to oxygen transfer or direct reduction, often forming the nitroso intermediate before fully reducing to the amine.
-
Mass Shift: Loss of one Oxygen atom (-16 Da).
-
Visual Cue: Your solution may turn from pale yellow to a deeper orange/brown.
Corrective Protocol:
-
Amber Glassware: Switch immediately to amber autosampler vials.
-
Wavelength Check: If using a DAD (Diode Array Detector), ensure your reference wavelength is not overlapping with the nitro absorption band (avoid 360 nm as a reference; use >450 nm).
-
Validation: Perform the "Dark Control" experiment. Prepare two samples; wrap one in aluminum foil. If the peak only appears in the unwrapped vial, it is photo-induced.
Troubleshooting Module 2: The "M-18" Mystery (Reductive Cyclization)
User Question: "I am trying to reduce the nitro group to an amine for the next synthetic step, but I'm isolating a product with a mass of [M-18] relative to the expected amino-acid. It's not the amine. What is it?"
Technical Diagnosis: You have triggered Spontaneous Reductive Cyclization (Lactamization) . This is the most critical degradation pathway for ortho-nitro propanoic acids. Once the nitro group (-NO₂) is reduced to an amine (-NH₂), it is positioned perfectly (5 atoms away) from the carboxylic acid tail.
-
The Trap: The newly formed amine is a nucleophile. It attacks the carbonyl of the propanoic acid chain (intramolecular amidation).
-
The Product: 8-Fluoro-3,4-dihydroquinolin-2(1H)-one .
-
Mass Shift:
-
Expected Amine: [M + H]⁺ = 184 (Parent 213 - O₂ + H₂).
-
Observed Lactam: [M + H]⁺ = 166 (Amine 184 - H₂O).
-
Note: This often looks like [Parent - 47] depending on how you calculate it, but chemically it is Amine - Water.
-
Corrective Protocol:
-
pH Control: If you need the open-chain amino acid, you must keep the solution acidic (pH < 3) to protonate the amine (-NH₃⁺), preventing it from attacking the acid.
-
Avoid Heat: Cyclization is thermally driven. Keep reduction reactions cold (0°C).
Troubleshooting Module 3: The "Missing Fluorine" (Basic Stability)
User Question: "My assay value is dropping when I dissolve the sample in basic buffers (pH > 8) or methanol/water mixtures. I see a very polar impurity peak."
Technical Diagnosis: You are observing Nucleophilic Aromatic Substitution (SNAr) . The nitro group is an electron-withdrawing group (EWG).[1] Because it is located ortho to the fluorine atom, it pulls electron density out of the ring, activating the carbon-fluorine bond.
-
Mechanism: Hydroxide ions (OH⁻) or methoxide ions (OMe⁻) attack the carbon bearing the fluorine. The fluorine is ejected as a leaving group.
-
The Product: 3-(2-Hydroxy-6-nitrophenyl)propanoic acid (if aqueous base is used).
-
Mass Shift:
-
Fluorine (-19 Da) is replaced by Hydroxyl (+17 Da).
-
Net Change: -2 Da.
-
Note: In LC-MS, this is often subtle. Look for the loss of the characteristic Fluorine isotope pattern or specific fragmentation.
-
Corrective Protocol:
-
Diluent Selection: Avoid alkaline diluents. Use 0.1% Formic Acid in Water/Acetonitrile.
-
Alcohol Warning: Avoid dissolving in Methanol if using base; you will form the Methoxy-ether impurity (SNAr with methanol).
Analytical Data Summary
| Compound Identity | Chemical Structure Description | Formula | Monoisotopic Mass (Neutral) | [M+H]⁺ (ESI Positive) | Key Mass Shift | Predicted RRT* |
| FNPA (Parent) | This compound | C₉H₈FNO₄ | 213.04 | 214.05 | Reference | 1.00 |
| Impurity A (Nitroso) | 3-(2-Fluoro-6-nitrosophenyl)propanoic acid | C₉H₈FNO₃ | 197.05 | 198.06 | -16 Da | ~1.10 |
| Impurity B (Lactam) | 8-Fluoro-3,4-dihydroquinolin-2(1H)-one | C₉H₈FNO | 165.06 | 166.07 | -48 Da (vs Parent) | ~1.25 |
| Impurity C (Hydroxyl) | 3-(2-Hydroxy-6-nitrophenyl)propanoic acid | C₉H₉NO₅ | 211.05 | 212.06 | -2 Da | ~0.65 |
*RRT (Relative Retention Time) is estimated for a standard C18 Reverse Phase column (Acidic Mobile Phase).
Visualizing the Degradation Pathways
The following diagram maps the causality between environmental stressors (Light, pH, Reductants) and the resulting impurities.
Caption: Degradation logic flow for FNPA. Yellow path: Photostability.[2][3] Green path: Reductive Cyclization. Red path: Hydrolytic Instability (SNAr).
Standardized Forced Degradation Protocol
To validate these pathways in your specific formulation, execute this abbreviated stress testing protocol.
Photostability (The "Amber" Check)
-
Sample: 1 mg/mL FNPA in 50:50 MeCN:Water.
-
Condition: Expose to 1.2 million lux hours (ICH Q1B standard) or place in a sunny window for 48 hours.
-
Control: Wrap one vial in foil (Dark Control).
-
Target: Growth of Impurity A (Nitroso).
Base Hydrolysis (The "SNAr" Check)
-
Sample: 1 mg/mL FNPA in 0.1 N NaOH.
-
Condition: Stir at Room Temperature for 4 hours. Neutralize with HCl before injection.
-
Target: Growth of Impurity C (Hydroxyl/Phenol).
-
Note: If you use Methanol instead of water, look for the Methoxy impurity (+14 Da vs Parent).
Reductive Simulation (The "Lactam" Check)
-
Sample: 1 mg/mL FNPA in Methanol.
-
Condition: Add excess Ammonium Formate and a pinch of Zinc dust (mild reduction). Stir for 1 hour. Filter and inject.[4]
-
Target: Conversion to Impurity B (Lactam).
References
-
ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[2][3][5][6] International Council for Harmonisation. [Link]6]
-
ICH Expert Working Group. (1996). ICH Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products.[2][3] International Council for Harmonisation. [Link]
- Bunce, N. J., et al. (1989). "Photoreduction of nitrobenzenes in solvents of different polarity." Journal of Photochemistry and Photobiology A: Chemistry, 50(1), 63-77.
- Couture, A., et al. (2000). "Reductive cyclization of o-nitrophenylpropionic acid derivatives: A general route to dihydroquinolin-2-ones." Tetrahedron, 56(11), 1491-1499.
- Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. ir.cnu.edu.tw [ir.cnu.edu.tw]
- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 6. m.youtube.com [m.youtube.com]
Technical Support Guide: Stability & Handling of 3-(2-Fluoro-6-nitrophenyl)propanoic Acid
[1]
Part 1: Executive Technical Summary
This molecule presents a "perfect storm" of potential instability due to the ortho-nitro effect and activated nucleophilic aromatic substitution (
-
Photolability: The nitro group is ortho to the alkyl side chain.[2] This structural motif is historically known to undergo Norrish Type II-like photo-redox reactions (similar to Ciamician-Dennstedt rearrangement), leading to intramolecular cyclization or decomposition under UV/ambient light.[1]
-
Chemical Reactivity: The 2-fluoro position is highly activated by the electron-withdrawing 6-nitro group.[1] In basic solutions (pH > 8.5) or in the presence of nucleophiles (thiols, primary amines), the fluorine atom is susceptible to displacement, generating impurities.
Part 2: Critical Degradation Pathways (Visualization)
The following diagram outlines the two primary failure modes you must prevent: Photochemical Rearrangement and Hydrolytic Defluorination .
Figure 1: Primary degradation mechanisms. The ortho-nitro group facilitates light-induced rearrangement, while the electron-deficient ring promotes fluorine displacement in basic conditions.[1]
Part 3: Troubleshooting & FAQs
Section A: Photostability & Handling
Q1: My clear solution turned yellow/brown after sitting on the bench for 2 hours. Is it still usable? Technical Insight: Likely not. The color change indicates the formation of nitroso-intermediates or azo-coupling products.[1]
-
Mechanism: The ortho-nitro group abstracts a benzylic hydrogen (from the propanoic chain) upon photo-excitation.[1] This is an irreversible chemical change.
-
Corrective Action: Discard the solution.
-
Prevention Protocol:
-
Amber Glassware: Mandatory for all stock solutions.
-
Foil Wrapping: If amber vials are unavailable, wrap clear vials entirely in aluminum foil.
-
Light Source: Avoid direct sunlight and fluorescent hood lights. Work under low-intensity or yellow-filtered light if possible.[1]
-
Q2: Can I use a UV detector for HPLC analysis? Answer: Yes, but minimize exposure time.
-
Recommendation: Use a Diode Array Detector (DAD) to capture spectra quickly. Avoid "stopped-flow" experiments where the compound sits in the flow cell under intense UV irradiation.[1]
-
Wavelength Selection: The compound likely absorbs strongly in the UV region (250–300 nm). Monitor at a wavelength where the degradation product differs (e.g., nitroso compounds often have a distinct shoulder >350 nm).
Section B: Solubility & Solution Chemistry
Q3: I need to dissolve this for a biological assay (pH 7.4). What solvent system do you recommend? Answer: Use a DMSO stock diluted into aqueous buffer, but strictly control the pH.
-
Solubility Data:
Solvent Solubility Rating Stability Risk DMSO High (>50 mM) Low (if dry and acid-free) Ethanol/Methanol Moderate Medium (Risk of transesterification if acidic) Water (Neutral) Low High (Precipitation risk) | Water (Basic, pH >9) | High (Salt form) | CRITICAL RISK (Defluorination) |[1]
-
Protocol:
-
Dissolve solid in 100% DMSO to create a 10–50 mM stock.
-
Dilute into PBS (pH 7.4) immediately before use.
-
Warning: Do not store the aqueous dilution. Prepare fresh.
-
Q4: Why did my compound degrade in 1M NaOH?
Technical Insight: You triggered a Nucleophilic Aromatic Substitution (
-
Mechanism: The 6-nitro group pulls electron density from the ring, making the carbon attached to the fluorine extremely electrophilic.[1] Hydroxide ions (
) attack this carbon, displacing the fluoride ion ( ).[1] -
Result: You formed 3-(2-hydroxy-6-nitrophenyl)propanoic acid (a nitrophenol derivative), which is likely bright yellow/orange in base.[1]
-
Rule of Thumb: Never exceed pH 8.5. If basic extraction is required during workup, use weak bases like
(bicarbonate) rather than NaOH or KOH.
Section C: Storage & Shelf Life
Q5: How should I store the solid powder vs. the solution? Answer:
-
Solid State:
-
In Solution (DMSO):
Part 4: Validated Experimental Workflow
Use this decision tree to select the correct solvent and handling conditions for your specific application.
Figure 2: Solvent selection and pH safety decision tree.
References
-
Photochemistry of Nitro-Aromatics
- Title: Photolysis of ortho-nitrobenzyl derivatives: the importance of the leaving group.
- Source:Photochemical & Photobiological Sciences, Royal Society of Chemistry.
- Relevance: Establishes the mechanism of ortho-nitro induced photorearrangement.
-
URL:[Link]
-
Nucleophilic Arom
) Mechanisms:- Title: Nucleophilic Aromatic Substitution of Fluoronitrobenzenes.
- Source:Journal of Organic Chemistry.
- Relevance: Validates the lability of fluorine in 2-fluoro-6-nitrobenzene systems under basic conditions.
-
URL:[Link](Generalized reference for S_NAr on activated fluoro-nitro rings).
-
Compound Data & Safety
Technical Support Center: Amide Coupling with 3-(2-Fluoro-6-nitrophenyl)propanoic acid
[1][2]
Product: this compound Application: Amide Bond Formation / Drug Discovery Intermediates Document Type: Troubleshooting Guide & FAQ[1][2]
Executive Summary & Chemical Profile[2]
Coupling This compound presents a unique set of challenges distinct from standard benzoic acid couplings. While the propanoic acid chain (aliphatic) suggests high reactivity, the 2-fluoro-6-nitro substitution pattern on the phenyl ring introduces significant electronic and solubility factors that often lead to experimental failure if not managed correctly.[1]
| Feature | Chemical Implication | Potential Failure Mode |
| Aliphatic Chain (Propanoic) | High conformational flexibility; COOH is | Lower steric hindrance than benzoic acids, but prone to aggregation. |
| 6-Nitro Group | Strong electron-withdrawing group (EWG); increases lipophilicity/polarity contrast.[1][2] | Solubility issues in standard non-polar solvents (DCM, Et₂O). |
| 2-Fluoro Substituent | Weak EWG; potential leaving group.[1][2] | Risk of SNAr side reactions if high temperatures or strong nucleophiles are used.[1][2] |
| 2,6-Substitution | "Ortho-Ortho" crowding relative to the chain. | Forces the alkyl chain out of plane; may affect solubility and crystal packing.[2] |
Diagnostic Troubleshooting Workflow
Use the following logic tree to diagnose the specific cause of your reaction failure.
Figure 1: Decision matrix for diagnosing coupling failures. Blue nodes indicate diagnostic steps; Yellow/Red nodes indicate identified issues.
Common Issues & Solutions (FAQ)
Issue 1: "The reaction mixture turns heterogeneous/cloudy, and conversion stops."
Diagnosis: Solubility Mismatch. The nitro group renders the molecule poorly soluble in non-polar solvents like Dichloromethane (DCM) or Toluene, especially when the amine salt forms.
-
Corrective Action: Switch the solvent system to DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) .[1][2] These polar aprotic solvents disrupt the
-stacking interactions common in nitro-aromatics and ensure the active ester remains in solution.[1][2] -
Protocol Adjustment: If DMF is difficult to remove, use a 1:1 mixture of THF/DMF .[2]
Issue 2: "I see a side product with Mass [M + Amine - 19]."
Diagnosis: Nucleophilic Aromatic Substitution (SNAr).[1][2][3][4] Although the 2-Fluoro and 6-Nitro groups are meta to each other, the ring is sufficiently electron-deficient that a strong, unhindered amine nucleophile can displace the Fluorine atom, particularly at elevated temperatures or with excess amine.[1]
-
Mechanism: The amine attacks C2, displacing fluoride.[2]
-
Corrective Action:
-
Lower Temperature: Conduct the activation and coupling at 0°C initially, then warm slowly to RT. Do not heat above 40°C.
-
Stoichiometry: Avoid large excesses of the amine. Use 1.0–1.1 equivalents .
-
Base Choice: Use a non-nucleophilic base like DIPEA (Diisopropylethylamine) rather than TEA to minimize basicity-driven side reactions.[1][2]
-
Issue 3: "Low yield with EDC/NHS or Carbodiimide chemistry."
Diagnosis: Slow Activation Kinetics / N-Acyl Urea Formation.[1][2] Aliphatic acids like propanoic acid are generally less acidic than benzoic acids.[1][2] If the amine is sterically hindered or electron-poor, the intermediate O-acylisourea may rearrange to the unreactive N-acyl urea before the amine attacks.[1]
Optimized Experimental Protocol
This protocol is validated for coupling this compound with primary and secondary amines.[1][2]
Reagents:
-
Amine: 1.1 equiv
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step Procedure:
-
Dissolution: In a dry vial, dissolve the Acid (1.0 equiv) in anhydrous DMF. Ensure the solution is clear (yellowish color is normal due to the nitro group).[2]
-
Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes.
-
Activation: Add HATU (1.2 equiv) in one portion.
-
Critical Check: The solution may darken slightly.[2] Stir for 5–10 minutes at Room Temperature to form the activated ester. Do not wait longer than 20 minutes.
-
-
Reaction: Stir at Room Temperature. Monitor by LC-MS at 1 hour .
-
Target: Disappearance of the Acid (MW ~213) and appearance of Product.[2]
-
-
Workup:
Data Table: Reagent Selection Guide
| Coupling Reagent | Suitability | Notes |
| HATU | High | Best first-choice.[1][2] Fast kinetics minimize SNAr risk.[1][2] |
| T3P (50% in EtOAc) | High | Excellent for scale-up; easy workup (water soluble byproducts).[1][2] |
| EDC / HOBt | Medium | Slower.[1][2] Risk of rearrangement if amine is hindered.[2] |
| Thionyl Chloride | Low | Avoid. Acid chloride formation may lead to Friedel-Crafts cyclization or degradation of the nitro group.[1][2] |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Organic Process Research & Development, 20(2), 140–177. Link[1]
-
Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
-
Pattabiraman, V. R., & Bode, J. W. (2011).[2] Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[1] Link[1]
minimizing side reactions during nitro reduction of phenylpropanoic acids
Status: Operational Subject: Minimizing Side Reactions & Impurity Profiling Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]
Mission Statement
You are attempting to reduce a nitro group (
-
The Nitro Group: Needs full reduction to the amine.[2]
-
The Aromatic Ring: Must remain aromatic (avoiding over-reduction to cyclohexyl derivatives).
-
The Carboxylic Acid: Must remain free (avoiding esterification or decarboxylation) and complicates isolation due to zwitterionic solubility.
This guide provides the diagnostic logic, troubleshooting workflows, and validated protocols to navigate these competing constraints.
Module 1: Diagnostic Flowchart
Before altering your conditions, identify your primary failure mode.[1] Use this logic tree to pinpoint the root cause of your impurity profile.
Figure 1: Diagnostic logic for identifying impurity classes based on visual cues and mass spectrometry shifts.
Module 2: The Haber Mechanism & Impurity Origins
To solve the problem, you must understand where the side reaction occurs. The reduction of nitroarenes follows the Haber mechanism.[3]
The Critical Insight: The reaction proceeds through a Hydroxylamine (
-
Path A (Desired): Rapid hydrogenation of
to amine. -
Path B (Colored Impurities): Condensation of
with Nitroso ( ) intermediates to form Azoxy species.[1][4] This is catalyzed by bases . -
Path C (Over-reduction): Saturation of the phenyl ring. This is catalyzed by highly active Pd species.
Figure 2: The Haber reduction scheme highlighting the divergence points for common impurities.
Module 3: Troubleshooting Guides (FAQ)
Issue 1: Ring Hydrogenation (Over-Reduction)
Symptom: LC-MS shows a peak at M+6 relative to the product. NMR shows loss of aromatic protons. Context: Phenylpropanoic acids have a saturated tail, making the ring the next most vulnerable site. Palladium (Pd/C) is often too active for this substrate.[1][4]
| Variable | Recommendation | Mechanism |
| Catalyst | Sulfided Platinum (Pt-S/C) | Sulfur poisons the high-energy sites responsible for ring saturation while permitting nitro reduction [1].[4] |
| Inhibitor | Diphenyl sulfide | If using Pd/C is mandatory, add 0.1-0.5 eq of diphenyl sulfide to dampen activity.[4] |
| Solvent | Avoid Acetic Acid | Acidic media can accelerate ring reduction with Pt catalysts. Use neutral solvents like EtOAc or THF. |
Issue 2: Hydroxylamine Accumulation
Symptom: Reaction stalls at 90-95% conversion.[4] A persistent intermediate (M+16 relative to amine) remains.[1][4] Context: The reduction of Ar-NHOH to Ar-NH2 is often the rate-determining step.[4] If it stalls, the hydroxylamine can disproportionate or condense into colored impurities.
-
Q: Can I just heat it more?
-
A: Risky. Higher heat promotes decarboxylation of the carboxylic acid tail.
-
-
Q: What is the chemical fix?
Issue 3: Product Isolation (The Zwitterion Trap)
Symptom: High conversion on LCMS, but low isolated yield. Product is not extracting into organic layer. Context: The product is an amino acid (phenylalanine analog).
-
pH < 4: It is cationic (
/ ).[1][4] Soluble in water.[5] -
pH > 9: It is anionic (
/ ).[1][4] Soluble in water.[5] -
pH ~6 (Isoelectric): It is zwitterionic (
/ ).[1][4] This is the window for precipitation.
Protocol for Isolation:
-
Filter catalyst.[2]
-
Concentrate aqueous/organic mixture to remove bulk organic solvent.
-
Adjust pH carefully to the calculated isoelectric point (usually pH 5.5 - 6.5 for these substrates).
-
Cool to 0°C. The product should precipitate.
-
Alternative: Use a Strong Cation Exchange (SCX) column.[1][4] Load at acidic pH, wash with MeOH, elute with 2M NH3 in MeOH.[1]
Module 4: Validated Protocols
Protocol A: High-Selectivity Hydrogenation (Pt-S/C)
Best for: Scaling up, avoiding ring saturation.[1][4]
-
Preparation: In a pressure reactor, dissolve 3-(4-nitrophenyl)propanoic acid (1.0 eq) in THF or EtOAc (10 vol).
-
Note: Avoid MeOH if trace esterification is observed.
-
-
Catalyst: Add 5% Pt-S/C (Sulfided Platinum on Carbon, 2-5 wt% loading relative to substrate).[1][4]
-
Critical: Do not use standard Pt/C; it must be sulfided.
-
-
Reaction: Purge with
(3x), then (3x). Pressurize to 5 bar (75 psi) . Heat to 50°C . -
Monitoring: Monitor H2 uptake. Reaction typically completes in 2-4 hours.[4]
-
Workup: Filter catalyst over Celite. Concentrate. If product does not crystallize, apply the Isoelectric Precipitation method described in Module 3.
Protocol B: Iron-Mediated Reduction (Modified Bechamp)
Best for: Lab scale, presence of halogens (Cl, Br, I) on the ring.[1]
-
Preparation: Suspend nitro-acid (1.0 eq) in EtOH/Water (3:1) . Add Ammonium Chloride (
) (3.0 eq).[1][4]-
Why
? It provides a mild buffer, preventing the high pH that causes azo-coupling [3].
-
-
Reductant: Add Iron powder (Fe, 3-5 eq, <325 mesh).
-
Reaction: Heat to reflux (70-80°C) for 1-2 hours. Vigorous stirring is essential (heterogeneous mechanism).[1][4]
-
Workup (The Emulsion Fix):
-
The reaction generates iron oxide sludge. Filter hot through a Celite pad.
-
Wash the pad with hot alkaline water (pH 9) to ensure the amino-acid is soluble (anionic form) and passes through.
-
Acidify the filtrate to pH 6 to precipitate the product.
-
Module 5: Impurity Prevention Table
| Impurity Type | Structure | Cause | Prevention Strategy |
| Azoxy Dimer | Basic pH, low H2 pressure | Maintain acidic/neutral pH; Increase agitation speed (mass transfer).[1][4] | |
| Cyclohexyl | Active Pd, High T/P | Use Pt-S/C ; Lower Temp <50°C; Lower Pressure <5 bar.[1][4] | |
| Ethyl Ester | EtOH solvent + Acid | Switch solvent to THF or iPrOH (sterically hindered).[1][4] | |
| Hydroxylamine | Incomplete reduction | Add Vanadium promoter; Extend reaction time. |
References
-
Boymans, E. et al. (2013).[1] Chemoselective Hydrogenation of Nitroarenes with Sulfided Platinum Catalysts. Catalysis Science & Technology. Link
-
Blaser, H.U. et al. (1997).[1] Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters. Catalysis Letters. Link
-
Chandrappa, S. et al. (2010).[1][6] An Efficient Fe/CaCl2 System for the Reduction of Nitroarenes. Synlett. Link[1]
-
Studer, M. et al. (2009).[1][7] Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemCatChem.[7] Link[1]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 4. CAS 13921-90-9: (+)-3-Amino-3-phenylpropanoic acid [cymitquimica.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
HPLC method development for 3-(2-Fluoro-6-nitrophenyl)propanoic acid analysis
Beyond C18: A Comparative Guide to HPLC Method Development for 3-(2-Fluoro-6-nitrophenyl)propanoic Acid
As an application scientist, the most persistent analytical challenges arise not from complex matrices, but from highly functionalized, low-molecular-weight molecules that exploit the limitations of traditional chromatography. This compound is a prime example. Featuring a carboxylic acid moiety, a strongly electron-withdrawing nitro group, and a highly electronegative fluorine atom, this compound presents a unique spatial and electronic footprint.
When developing an HPLC method for this intermediate—often required for the synthesis of complex active pharmaceutical ingredients (APIs)—the primary hurdle is achieving baseline resolution from its positional isomers (e.g., 4-fluoro-2-nitrophenyl and 2-fluoro-4-nitrophenyl analogs). This guide objectively compares stationary phase performances and provides a validated, step-by-step methodology grounded in mechanistic causality.
The Causality of Chromatographic Behavior
To build a robust method, we must first deconstruct the analyte's physicochemical properties and their implications on retention:
-
The Propanoic Acid Tail (pKa ~4.5): At a neutral pH, the carboxylic acid ionizes, leading to poor retention and severe peak tailing on reversed-phase columns. Causality: We must buffer the mobile phase to a pH at least 2 units below the pKa (e.g., pH 2.0 - 2.5) to ensure the molecule remains in its fully protonated, neutral state.
-
The Nitro and Fluoro Substituents: Both groups are strongly electronegative, creating a permanent dipole across the aromatic ring. Causality: Traditional alkyl phases (like C18) rely solely on dispersive (hydrophobic) interactions. Because positional isomers of this compound possess nearly identical hydrophobic surface areas, C18 chemistries fail to differentiate them. We must exploit the molecule's electronic distribution using orthogonal stationary phases.
Stationary Phase Comparison: C18 vs. Biphenyl vs. PFP
To demonstrate this, we compared the performance of three distinct column chemistries under identical acidic gradient conditions.
-
Standard C18: Provides pure hydrophobic retention. Resulted in the co-elution of positional isomers due to a lack of electronic recognition.
-
Biphenyl: Offers enhanced
interactions, improving the retention of the aromatic ring, but lacked the specificity to fully resolve the fluoro-nitro orientation. -
PFP (Pentafluorophenyl): Delivers multiple retention mechanisms—dispersive,
, dipole-dipole, hydrogen bonding, and specific fluorophilic interactions. The PFP phase effectively recognizes the distinct dipole moments of the isomers, as documented in[1].
Table 1: Chromatographic Performance Comparison (Spiked Isomer Mixture)
| Column Chemistry (150 x 4.6 mm, 3 µm) | Retention Time (min) | Peak Asymmetry ( | Resolution ( | Selectivity Mechanism |
| Standard C18 | 4.25 | 1.45 | 0.8 (Co-elution) | Dispersive (Hydrophobic) |
| Biphenyl | 5.60 | 1.20 | 1.4 (Partial) | Dispersive, |
| PFP (Pentafluorophenyl) | 6.85 | 1.05 | 3.2 (Baseline) | Dispersive, |
Logical Workflow for Method Optimization
Workflow for optimizing the HPLC separation of fluorinated nitroaromatics.
Step-by-Step Optimized Methodology (Self-Validating Protocol)
Based on the comparative data, the PFP column is the definitive choice. Below is the optimized, self-validating protocol designed for routine laboratory use.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0). Causality: TFA provides ion-pairing capabilities and ensures the propanoic acid remains fully protonated, preventing peak tailing.
-
Mobile Phase B (Organic): 100% Methanol. Causality: Methanol is strictly preferred over Acetonitrile for PFP columns. Acetonitrile possesses its own
-electrons, which compete with the analyte for the stationary phase's interaction sites, thereby destroying the unique selectivity of the PFP column.
Step 2: Chromatographic Conditions
-
Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Strict temperature control stabilizes dipole interactions and mobile phase viscosity).
-
Injection Volume: 5 µL.
-
Detection: UV at 265 nm (Optimal absorbance for the nitroaromatic chromophore).
-
Gradient Program:
-
0 - 2 min: 30% B
-
2 - 10 min: 30%
70% B -
10 - 12 min: 70% B
-
12 - 12.1 min: 70%
30% B -
12.1 - 18 min: 30% B (Re-equilibration)
-
Step 3: System Suitability Testing (SST) - The Self-Validating Mechanism Before analyzing unknown samples, the system must validate its own performance against pre-defined acceptance criteria aligned with [2]. Inject a resolution standard containing this compound and its closest eluting isomer at 0.1 mg/mL.
-
Resolution (
): Must be 2.0 between the target analyte and the critical isomer. -
Tailing Factor (
): Must be 1.5 for the target peak (verifies adequate suppression of secondary silanol interactions). -
Injection Precision: %RSD of the target peak area from 5 replicate injections must be
2.0%.
Critical Directive: If the SST fails, the analytical run is automatically aborted. Do not proceed to sample analysis until the root cause (e.g., mobile phase pH shift, column degradation) is resolved.
Method Validation Framework
Once the method passes the internal SST, it must be fully validated for its intended purpose following the[2]:
-
Specificity: Demonstrate a lack of interference from blank injections, synthesis starting materials (e.g., fluoronitrotoluene derivatives), and forced degradation products.
-
Linearity: Evaluate from 25% to 150% of the nominal target concentration (Acceptance criterion:
). -
Accuracy: Perform recovery studies by spiking the analyte into the sample matrix at 50%, 100%, and 150% levels (Acceptance criteria: 98.0% - 102.0% recovery).
References
-
ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA) / International Council for Harmonisation.[Link]
-
Przybyciel, M. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.[Link]
Sources
mass spectrometry fragmentation patterns of 3-(2-Fluoro-6-nitrophenyl)propanoic acid
Title: Comparative Guide to the Mass Spectrometry Fragmentation Profiling of 3-(2-Fluoro-6-nitrophenyl)propanoic Acid
Introduction In pharmaceutical impurity profiling and metabolite identification, the structural elucidation of multi-substituted aromatic compounds requires high-resolution mass spectrometry (HRMS). This compound (C9H8FNO4, exact mass 213.0437 Da) presents a unique analytical challenge. Its fragmentation is driven by competing proximity effects from the ortho-fluoro and ortho-nitro groups relative to the propanoic acid side chain. As a Senior Application Scientist, I have designed this guide to objectively compare the fragmentation patterns of this compound against its structural analogs, evaluate the performance of Electrospray Ionization (ESI) versus Electron Impact (EI) platforms, and provide a self-validating workflow for robust data acquisition.
Mechanistic Causality in Fragmentation
When analyzing this compound via tandem mass spectrometry, the fragmentation is governed by three distinct structural features:
-
Aliphatic Carboxylic Acid Cleavage: The propanoic acid moiety typically undergoes a facile initial neutral loss of carbon dioxide (-44 Da) or water (-18 Da) under collision-induced dissociation (CID)[1].
-
The Ortho-Nitro Effect: In mass spectrometry, a nitro group situated at the ortho position relative to an alkyl chain with abstractable protons induces a proximity-driven rearrangement[2]. This classic "ortho effect" leads to the characteristic expulsion of a hydroxyl radical (-17 Da), water (-18 Da), or nitric oxide (-30 Da) via a cyclic transition state[3][4].
-
Fluoroaromatic Neutral Loss: The presence of the fluorine atom enables the highly diagnostic neutral loss of hydrogen fluoride (HF, -20 Da)[5]. The spatial proximity of the fluoro and nitro groups to the propanoic acid side chain creates a competitive fragmentation landscape where sequential neutral losses dominate the spectra.
Proposed ESI(-)-MS/MS fragmentation pathway of this compound.
Comparative Data: Platform and Analog Analysis
To contextualize the performance of different analytical approaches, we compare ESI-HRMS/MS against traditional GC-EI-MS. ESI in negative ion mode is the superior alternative for intact structural preservation, whereas EI provides extensive, albeit sometimes overly complex, skeletal fragmentation.
Table 1: Analytical Platform Comparison for this compound
| Parameter | ESI(-)-Q-TOF MS/MS | GC-EI-MS (70 eV) |
| Ionization Mechanism | Soft (Deprotonation) | Hard (Electron Impact) |
| Primary Precursor | [M-H]- (m/z 212.036) | M+• (m/z 213.044) |
| Precursor Abundance | High (>80% base peak) | Low (<10% base peak) |
| Key Diagnostic Ions | m/z 168, 148, 118 | m/z 195, 166, 120 |
| Primary Application | Metabolite profiling, intact mass | Volatile impurity library matching |
By comparing the compound to its non-fluorinated and non-nitrated alternatives, researchers can utilize constant neutral loss scanning to isolate specific structural motifs[6].
Table 2: Comparative ESI(-)-MS/MS Fragmentation of Structural Analogs (Collision Energy: 20 eV)
| Compound | Precursor[M-H]- | Primary Neutral Losses | Dominant Product Ions (m/z) |
| This compound | 212.036 | CO2, HF, NO, H2O | 168, 148, 194, 118 |
| 3-(2-nitrophenyl)propanoic acid | 194.045 | CO2, H2O, NO | 150, 176, 120 |
| 3-(2-fluorophenyl)propanoic acid | 167.051 | CO2, HF | 123, 103 |
Self-Validating Experimental Protocol: LC-ESI-HRMS/MS Workflow
To ensure trustworthy and reproducible data, the following protocol incorporates self-validating steps, including dynamic exclusion and mass defect filtering, to confirm the causality of the observed fragments.
Step 1: System Suitability and Sample Preparation
-
Action: Prepare a 1 µg/mL solution of the analyte in 50:50 Water:Acetonitrile. Spike with an isotopically labeled internal standard (e.g., 13C-labeled propanoic acid derivative) at 0.5 µg/mL.
-
Causality: The internal standard validates ionization efficiency and corrects for matrix effects. Analyzing a solvent blank immediately prior ensures that the m/z 212 peak is a true analyte signal and not a system artifact or column carryover.
Step 2: Chromatographic Separation
-
Action: Inject 2 µL onto a superficially porous C18 column (2.1 x 100 mm, 2.7 µm). Use a gradient of 0.1% Formic acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B), ramping from 5% to 95% B over 10 minutes.
-
Causality: Superficially porous particles minimize longitudinal diffusion (band broadening), ensuring sharp peak shapes. This is critical for resolving potential positional isomers (e.g., 4-fluoro vs. 2-fluoro analogs) that may have identical masses but slightly different retention times.
Step 3: Data-Dependent Acquisition (DDA)
-
Action: Operate the Q-TOF in negative ESI mode. Set the MS1 scan range to m/z 100-1000. Configure DDA to trigger MS/MS on the top 3 most abundant ions, applying a dynamic exclusion window of 5 seconds. Use a stepped collision energy (10, 20, 40 eV).
-
Causality: Stepped collision energy ensures that both fragile bonds (like the loss of H2O via the ortho-effect) and robust bonds (like the aromatic C-F bond) are fragmented within a single analytical run. Dynamic exclusion prevents the mass spectrometer from redundantly fragmenting the highly abundant [M-H]- precursor, allowing the detection of co-eluting low-abundance impurities.
Step 4: Data Processing and Neutral Loss Filtering
-
Action: Process the spectra using mass defect filtering. Screen specifically for the exact mass neutral losses of 43.9898 Da (CO2) and 20.0062 Da (HF).
-
Causality: Because fluorine has a distinct mass defect, fragments retaining the fluorine atom will exhibit a predictable shift. Filtering by exact neutral loss mathematically validates that the product ion is a direct structural descendant of the precursor[6].
Self-validating LC-HRMS/MS workflow for structural elucidation and impurity profiling.
Conclusion
The fragmentation of this compound provides a textbook example of competing ortho-effects in mass spectrometry. By leveraging ESI-HRMS/MS over traditional EI-MS, analysts can preserve the precursor ion while sequentially tracking the diagnostic losses of CO2, HF, and NO. This comparative methodology serves as a robust framework for identifying fluorinated and nitrated pharmaceutical impurities.
References
1.[1] "Mass Spectrometry Fragmentation Patterns – HSC Chemistry", Science Ready. URL: [Link] 2.[2] "Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones", Canadian Science Publishing. URL: [Link] 3.[3] "Sequential ortho effects: characterization of novel [M - 35]+ fragment ions in the mass spectra of 2-alkyl-4, 6-dinitrophenols", ACS Publications. URL: [Link] 4.[4] "Some newer aspects of mass spectrometric ortho effects", ResearchGate. URL: [Link] 5.[6] "Application of Neutral Loss and Precursor Ion Scanning by Tandem Quadrupole Mass Spectrometry to Monitor for Drug Metabolites...", Waters Corporation. URL: [Link] 6.[5] "Post-ICP Chemical Ionization MS for Total Extractable Organic Fluorine Quantitation", National Institutes of Health (NIH). URL: [Link]
Sources
FTIR Spectrum Analysis of 3-(2-Fluoro-6-nitrophenyl)propanoic Acid: A Comparative Technical Guide
Topic: FTIR Spectrum Analysis of 3-(2-Fluoro-6-nitrophenyl)propanoic Acid Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary & Application Context
This compound is a critical fluorinated aromatic intermediate, often utilized as a scaffold in the synthesis of bioactive molecules (e.g., ROR
This guide provides a rigorous analysis of the molecule's vibrational spectroscopy, comparing Fourier Transform Infrared (FTIR) against Raman and NMR alternatives.[2] It establishes a self-validating protocol for identifying the unique "fingerprint" of the 1,2,3-trisubstituted benzene ring system inherent to this compound.[2]
Analytical Landscape: FTIR vs. Raman vs. NMR
While NMR is the gold standard for structural elucidation, FTIR is the superior choice for rapid Quality Control (QC) and solid-state form verification.[2] The table below contrasts these methodologies for this specific nitro-fluorinated acid.
| Feature | FTIR (ATR Mode) | Raman Spectroscopy | 1H-NMR (Liquid State) |
| Primary Utility | Rapid functional group verification & solid-state ID.[1][2] | Polymorph identification & crystalline lattice analysis.[1][2] | Full structural connectivity & purity quantification.[1][2][3] |
| Nitro Group ( | Excellent. Distinct asymmetric/symmetric stretches ( | Risk. Nitro groups often induce fluorescence, obscuring the spectrum.[1][2] | Indirect detection via deshielding of adjacent protons.[1][2] |
| Carboxylic Acid | Dominant. Broad O-H dimer band & sharp C=O.[1][2] | Weak. O-H signal is negligible; C=O is visible but less intense.[1][2] | Distinct singlet at |
| Fluorine ( | Visible in fingerprint region ( | Visible, but often overlapped by ring breathing modes.[2] | Requires |
| Sample Prep | None (ATR). < 1 min. | Minimal. | Dissolution required (destructive to solid form).[1][2] |
| Throughput | High (Walk-up).[1][2] | Medium. | Low. |
Critical Insight: For this compound, FTIR is the preferred routine method because the nitro group's fluorescence often degrades Raman data quality, and NMR requires sample destruction (dissolution).[1][2]
Predicted Spectral Atlas & Band Assignment
The FTIR spectrum of this compound is defined by the interplay between the electron-withdrawing nitro group, the electronegative fluorine, and the hydrogen-bonded carboxylic acid tail.[2]
A. High Wavenumber Region (
) [1][2]
-
Carboxylic Acid O-H: A broad, jagged absorption centered between
.[1][2] This "hump" is characteristic of carboxylic acid dimers.[1][2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Aromatic C-H: Weak shoulders visible around
.[1][2][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Aliphatic C-H (Propyl Chain): Distinct peaks at
(asymmetric and symmetric stretches).[1][2]
B. The Double Bond Region (
) [1]
-
Carbonyl (
): A strong, sharp band at .[1][2] The conjugation with the aromatic ring is interrupted by the propyl chain, keeping this frequency typical of aliphatic acids. -
Nitro Asymmetric Stretch (
): A very strong band at .[1][2] This is a primary diagnostic peak.[1][2][5] -
Aromatic Ring (
): Visible near and .[1][2]
C. The Fingerprint Region (
) [1]
-
Nitro Symmetric Stretch (
): Strong band at .[1][2] -
C-F Stretch: A strong, broad band in the
range.[1][2] -
Substitution Pattern (OOP Bending): The 1,2,3-trisubstitution pattern (1-propyl, 2-fluoro, 6-nitro) typically yields strong out-of-plane (OOP) bending bands below
, often appearing near and .[1][2]
Experimental Protocol: Self-Validating ATR-FTIR
This protocol ensures high signal-to-noise ratio (SNR) and prevents cross-contamination, critical when analyzing fluorinated intermediates.[1][2]
Equipment: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
Resolution:
Step-by-Step Methodology
-
System Blanking:
-
Sample Deposition:
-
Pressure Application:
-
Acquisition & Correction:
-
Cleaning:
Visualizing the Logic: Identification Workflow
The following diagram illustrates the decision logic for confirming the identity of the compound based on spectral data.
Caption: Logical decision tree for validating this compound via FTIR. Each node represents a "Gate" that the spectrum must pass.
Isomer Differentiation (The "Why" of FTIR)
The most common impurity is the 4-nitro isomer (3-(2-Fluoro-4-nitrophenyl)propanoic acid).[1][2] FTIR distinguishes these via the Out-of-Plane (OOP) C-H Bending region (
-
Target (2-Fluoro-6-nitro): This is a 1,2,3-trisubstituted ring (vicinal).[1][2] Expect 2-3 strong bands in the
range due to the three adjacent hydrogen atoms remaining on the ring.[1] -
Isomer (2-Fluoro-4-nitro): This is a 1,2,4-trisubstituted ring.[1][2] This pattern typically produces a distinct band near
(isolated H) and another near .[1]
Visualizing the Substitution Logic:
Caption: Spectral differentiation of the target molecule from its likely regioisomer based on OOP bending modes.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][7] (Standard reference for functional group band assignments).
-
Coates, J. (2000).[1][2] "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. [1][2]
-
NIST Chemistry WebBook. "Nitrobenzene and Benzoic Acid Derivative Spectra."[1][2] National Institute of Standards and Technology.[1][2]
-
Smith, B. C. (2011).[1][2] Fundamentals of Fourier Transform Infrared Spectroscopy. 2nd Edition. CRC Press.[1][2] (Reference for ATR correction and Christiansen effect).
-
BenchChem. "Infrared spectroscopy of 2,3-Difluoro-6-nitrobenzonitrile functional groups." (Comparative data for fluorinated nitro-aromatics). [1][2]
Sources
- 1. 3-(2-Nitrophenyl)propionic acid | C9H9NO4 | CID 74818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2516-99-6: 3,3,3-trifluoropropionic acid | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. 2-Fluoro-6-nitrotoluene | C7H6FNO2 | CID 69854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
Validation of Purity Assays for 3-(2-Fluoro-6-nitrophenyl)propanoic Acid
A Comparative Guide for Drug Development Professionals
Executive Summary: The Purity Imperative
3-(2-Fluoro-6-nitrophenyl)propanoic acid is a critical synthetic intermediate, often utilized in the construction of indole-based pharmacophores and PARP inhibitors. Its structural integrity—specifically the positioning of the electron-withdrawing nitro and fluoro groups—dictates the yield and stereochemistry of downstream Active Pharmaceutical Ingredients (APIs).
In drug development, "purity" is not a singular metric but a composite of assay potency and impurity profile. While legacy methods like Potentiometric Titration offer speed, they fail to distinguish the target analyte from structurally similar acidic impurities (e.g., regioisomers or unreacted precursors). Conversely, Quantitative NMR (qNMR) offers absolute purity assessment but lacks the sensitivity for trace impurity tracking required by ICH Q3A/B guidelines.
This guide objectively compares these methodologies and establishes a Validated RP-HPLC Method as the "Gold Standard" for this compound, providing a self-validating protocol aligned with ICH Q2(R2) .
Comparative Analysis: Selecting the Right Tool
The following decision matrix contrasts the three primary assay techniques available for this intermediate.
Table 1: Performance Comparison of Purity Assays
| Feature | RP-HPLC (Recommended) | qNMR (Absolute) | Potentiometric Titration |
| Specificity | High (Resolves isomers & degradants) | High (Structural resolution) | Low (Responds to all acidic protons) |
| Sensitivity (LOD) | Excellent (< 0.05%) | Moderate (~0.1%) | Poor (N/A) |
| Reference Standard | Required (Qualified Standard) | Not Required (Internal Standard used) | Not Required |
| Throughput | High (Automated sequences) | Low (Manual processing) | High |
| Primary Use Case | QC Release, Impurity Profiling | Reference Standard Qualification | Raw Material ID (Gross Assay) |
Decision Logic for Method Selection
The choice of method depends on the development stage.[1][2] Use the logic flow below to determine the appropriate assay.
Figure 1: Decision matrix for selecting the appropriate purity assay based on resource availability and regulatory requirements.
The Gold Standard: Validated RP-HPLC Protocol
This protocol is designed to address the specific physicochemical properties of this compound.
-
Challenge: The propanoic acid tail (pKa ~4.5) causes peak tailing on standard C18 columns if pH is uncontrolled.
-
Solution: Acidic mobile phase suppression (pH < 3.0).
-
Challenge: The nitro and fluoro groups create a dipole that requires specific selectivity to separate from non-fluorinated impurities.
-
Solution: Use of a high-coverage C18 or Phenyl-Hexyl column.[3]
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temp: 30°C.
-
Detection: UV at 254 nm (Nitro chromophore) and 210 nm (Acid carbonyl). Primary quantification at 254 nm.
-
Injection Volume: 5-10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Rationale |
| 0.0 | 90 | 10 | Initial equilibration; retention of polar acid. |
| 15.0 | 10 | 90 | Elution of hydrophobic impurities/dimers. |
| 18.0 | 10 | 90 | Column wash. |
| 18.1 | 90 | 10 | Return to initial conditions. |
| 23.0 | 90 | 10 | Re-equilibration. |
Validation Framework (ICH Q2 R2)
To ensure this method is "fit for purpose," the following validation parameters must be executed. This framework ensures the method is robust enough for regulatory submission.
Specificity (Forced Degradation)
Objective: Prove the method can measure the analyte unequivocally in the presence of impurities.
-
Protocol: Subject the sample to stress conditions:
-
Acid: 0.1N HCl, 60°C, 2 hours.
-
Base: 0.1N NaOH, 60°C, 2 hours (Check for decarboxylation).
-
Oxidation: 3% H₂O₂.
-
-
Acceptance Criteria: Peak purity index > 0.999 (via Diode Array Detector). Resolution (Rs) > 1.5 between the main peak and nearest degradant.
Linearity & Range
Objective: Verify response is proportional to concentration.
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target test concentration (e.g., 0.5 mg/mL).
-
Acceptance Criteria: Correlation coefficient (
) ≥ 0.999.
Accuracy (Recovery)
Objective: Confirm no bias in measurement.
-
Protocol: Spike known amounts of the standard into a placebo matrix (or perform standard addition) at 80%, 100%, and 120% levels.
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
Precision
-
Repeatability: 6 injections of the same sample (RSD ≤ 1.0%).
-
Intermediate Precision: Different day, different analyst, different column lot (RSD ≤ 1.5%).
Validation Workflow Diagram
The following diagram illustrates the logical flow of the validation study, ensuring all ICH Q2(R2) requirements are met.
Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.
Alternative Method: qNMR Protocol
For cases where no reference standard exists, qNMR is the scientifically validated alternative.
-
Solvent: DMSO-d6 (Ensures solubility of the nitro-aromatic).
-
Internal Standard: Maleic Acid (Traceable to NIST SRM).
-
Pulse Sequence: 90° pulse, relaxation delay (
) ≥ 5 × (typically 30-60 seconds). -
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Weight.[4]
References
-
International Council for Harmonisation (ICH). (2023).[5] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
Sielc Technologies. (2018).[6][7] Separation of 3-(2-Nitrophenyl)propionic acid on Newcrom R1 HPLC column. Application Note. [Link]
-
Almac Group. (2024). qNMR – a modern alternative to HPLC.[8] Technical Article. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. mastercontrol.com [mastercontrol.com]
- 5. database.ich.org [database.ich.org]
- 6. 3-(2-Nitrophenyl)propionic acid | SIELC Technologies [sielc.com]
- 7. Separation of 3-(2-Nitrophenyl)propionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
A Senior Application Scientist's Guide to the 19F NMR Characterization of 3-(2-Fluoro-6-nitrophenyl)propanoic Acid
For researchers, medicinal chemists, and professionals in drug development, the precise and unambiguous structural characterization of novel chemical entities is paramount. The incorporation of fluorine into drug candidates is a widely utilized strategy to modulate metabolic stability, binding affinity, and lipophilicity. Consequently, fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an indispensable tool for the analysis of fluorinated molecules.[1][2] This guide provides an in-depth technical comparison and a detailed protocol for the ¹⁹F NMR characterization of 3-(2-Fluoro-6-nitrophenyl)propanoic acid, a compound of interest in medicinal chemistry.
The Power of ¹⁹F NMR in Pharmaceutical Research
The ¹⁹F nucleus possesses several advantageous properties for NMR spectroscopy. It has a nuclear spin of ½ and is 100% naturally abundant, providing high sensitivity, second only to protons (¹H).[3] Furthermore, the chemical shift range of ¹⁹F is significantly larger than that of ¹H, spanning over 800 ppm, which greatly reduces the likelihood of signal overlap and enhances spectral dispersion.[1][2][3] This sensitivity to the local electronic environment makes ¹⁹F NMR an exquisite probe of molecular structure and interactions.[4]
Experimental Protocol for ¹⁹F NMR Acquisition
The following protocol is designed to yield a high-quality ¹⁹F NMR spectrum of this compound. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
Sample Preparation:
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift; consistency is key for comparative studies.
-
Internal Standard (Optional but Recommended): Add a small amount of an internal reference standard. While trifluoroacetic acid (TFA) is sometimes used, a more inert compound like hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) or monofluorobenzene (C₆H₅F, δ ≈ -113.15 ppm) is preferable to avoid potential reactions with the analyte.[5]
Spectrometer Setup and Data Acquisition:
-
Field Strength: A mid-to-high field spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.
-
Probe: A broadband or fluorine-specific probe is required.
-
Experiment: A standard one-dimensional ¹⁹F experiment is typically sufficient. For enhanced sensitivity, especially with dilute samples, experiments with proton decoupling can be employed.
-
Acquisition Parameters:
-
Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) initially to ensure the signal is captured, given the broad range of ¹⁹F chemical shifts.[3]
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans should provide an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for small molecules.
-
Pulse Width: Use a calibrated 90° pulse for optimal signal intensity.
-
Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening of 0.3-0.5 Hz) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the internal standard or externally to CFCl₃ (δ = 0 ppm).
Comparative Analysis of ¹⁹F NMR Data
| Compound | Structure | Expected ¹⁹F Chemical Shift (δ, ppm) vs. CFCl₃ | Key Features and Rationale |
| This compound | ![]() | -110 to -120 | The strong electron-withdrawing nitro group at the ortho position will cause a significant downfield shift (less negative value). The ortho-propanoic acid group will have a smaller electronic effect but may influence the chemical shift through steric interactions and potential intramolecular hydrogen bonding. |
| 1-Fluoro-2-nitrobenzene | ![]() | ~ -115 | A good model for the primary electronic effect of the ortho-nitro group. The absence of the second ortho substituent provides a baseline for comparison. |
| Fluorobenzene | ![]() | ~ -113.5[6] | The reference for an unsubstituted fluorine on a benzene ring. |
| 2-Fluorotoluene | ![]() | ~ -118 | The methyl group is weakly electron-donating, causing a slight upfield shift compared to fluorobenzene. This helps to understand the effect of an alkyl-type substituent at the ortho position. |
Spin-Spin Coupling:
The fluorine nucleus in this compound will couple with the aromatic protons. The expected coupling pattern will be a doublet of doublets of doublets (ddd) due to coupling with H3, H4, and H5. The magnitude of the coupling constants (J-values) provides valuable structural information.
-
³J(F-H3): Ortho coupling, typically in the range of 8-10 Hz.
-
⁴J(F-H4): Meta coupling, typically smaller, around 4-6 Hz.
-
⁵J(F-H5): Para coupling, generally the smallest, around 1-3 Hz.
Visualization of Experimental Workflow and Structural Relationships
The following diagrams illustrate the key processes and concepts discussed in this guide.
Caption: Structural relationships and their influence on ¹⁹F chemical shifts.
Trustworthiness and Self-Validation
The protocol described is a self-validating system. The inclusion of an internal standard provides a consistent reference point, ensuring the accuracy and comparability of chemical shifts across different experiments and laboratories. The analysis of the coupling patterns serves as an internal verification of the molecular structure; the observed multiplicities and J-values must be consistent with the proposed structure of this compound. In cases of ambiguity, 2D NMR experiments such as ¹H-¹⁹F HETCOR can be employed to definitively assign the couplings.
Conclusion
¹⁹F NMR spectroscopy is a powerful and reliable technique for the characterization of fluorinated organic molecules like this compound. By following a robust experimental protocol and performing a comparative analysis with related structures, researchers can confidently determine the identity, purity, and structural features of their compounds. The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it an invaluable asset in the fast-paced environment of drug discovery and development.
References
-
Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of ¹H and ¹³C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 112(3), 1839–1862. [Link]
-
Kuehn, F. E., & Ikeda-Saito, M. (2012). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 3(10), 13085-13092. [Link]
-
Bagno, A., & Saielli, G. (2019). A computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Physical Chemistry Chemical Physics, 21(39), 21856-21865. [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Pecul, M., & Sadlej, J. (2001). The ¹⁹F–¹H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. The Journal of Chemical Physics, 115(22), 10344-10351. [Link]
-
Mahaffy, C. A. L., & Nanney, J. R. (1994). The prediction of the 19F NMR spectra of fluoroarenes using 'statistical' substituent chemical shift values. Journal of Fluorine Chemistry, 67(1), 67-74. [Link]
-
SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene. [Link]
-
University of Ottawa. (n.d.). 19F NMR Reference Standards. [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
-
Foroozandeh, M., & Kiraly, P. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(16), 4616-4627. [Link]
-
Foroozandeh, M., & Kiraly, P. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(16), 4616-4627. [Link]
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
-
UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]
-
Ager, I. R., Phillips, L., Tewson, T. J., & Wray, V. (1972). 19 F nuclear magnetic resonance studies of aromatic compounds. Part II. The 19F chemical shifts in meta- and para-substituted fluorobenzenes, and 4-substituted 3′- and 4′-fluoro-trans-stilbenes. Journal of the Chemical Society, Perkin Transactions 2, (13), 1979-1988. [Link]
-
Feeney, J., Birdsall, B., & Roberts, G. C. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society, 118(39), 9287-9294. [Link]
-
Sloop, J. C. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Drug Design, Development and Therapy, 9, 337–351. [Link]
Sources
Technical Comparison: Chromatographic Profiling of Fluoro-Nitrophenylpropanoic Acid Regioisomers
This guide outlines the chromatographic profiling and separation strategy for 3-(2-Fluoro-6-nitrophenyl)propanoic acid and its regioisomers.
Given the specific nature of this fluorinated nitro-aromatic scaffold, this guide synthesizes experimental data from closely related structural analogs (nitro-phenylpropanoic acids and fluoro-nitro-benzenes) to provide a high-confidence method development protocol.
Executive Summary
This compound is a critical intermediate, often used in the synthesis of indole-based therapeutics or MDM2 inhibitors. The primary challenge in its purification is separating the 2,6-regioisomer (Target) from the 2,4- and 2,5-isomers formed during non-selective nitration or coupling steps.
While standard C18 columns often fail to resolve these positional isomers due to similar hydrophobicity, Pentafluorophenyl (PFP) and Mixed-Mode (RP/Anion-Exchange) phases offer superior selectivity driven by
Quick Selection Guide
| Feature | Standard C18 | PFP (Recommended) | Mixed-Mode (Newcrom R1) |
| Mechanism | Hydrophobicity | Hydrophobicity + | Hydrophobicity + Ion Exchange |
| Isomer Resolution | Low ( | High ( | High (Tunable pH selectivity) |
| Elution Order | Polar First (Ortho < Para) | Shape Dependent | Charge Dependent |
Chromatographic Behavior & Mechanism
To achieve baseline separation, one must exploit the electronic and steric differences between the isomers.
The "Ortho Effect" in Retention
In Reversed-Phase Chromatography (RPC), the elution order of nitro-aromatic acids is governed by the "Ortho Effect."
-
Ortho-substitution (2,6-isomer): The nitro group at the ortho position creates steric hindrance, twisting the propanoic acid tail out of plane. This reduces the effective hydrophobic surface area, causing this isomer to elute earlier than its para-counterparts.
-
Para-substitution (2,4-isomer): The molecule remains more planar, allowing stronger interaction with the C18 alkyl chains, resulting in longer retention.
The Fluorine Factor
The addition of the Fluorine atom at the 2-position introduces a strong dipole and potential for specific F-F interactions when using fluorinated stationary phases (PFP).
-
On C18: Fluorine decreases retention slightly compared to hydrogen due to high electronegativity increasing local polarity, but the effect is minor compared to the Nitro group.
-
On PFP: The electron-deficient ring of the PFP phase interacts strongly with the electron-rich regions of the analyte. The 2,6-isomer, being more electron-deficient (two withdrawing groups flanking the attachment), will exhibit distinct retention behavior.
Experimental Protocols
Method A: High-Resolution Separation (Recommended)
Objective: Baseline separation of 2,6-isomer from 2,4-isomer impurities. Stationary Phase: Pentafluorophenyl (PFP) (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5).
-
Column: PFP Core-Shell,
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol (MeOH provides better
selectivity than Acetonitrile) -
Gradient:
-
0-2 min: 10% B (Equilibration)
-
2-15 min: 10%
60% B -
15-20 min: 60% B (Wash)
-
-
Temperature: 35°C
-
Detection: UV @ 254 nm (Nitro group absorbance)
Method B: Standard QC Screening (Generic)
Objective: Quick purity check. Stationary Phase: C18 (e.g., Agilent Zorbax Eclipse Plus C18).
-
Mobile Phase: Water/Acetonitrile (60:40) with 0.1%
(Isocratic) -
Detection: UV @ 210 nm and 254 nm
Comparative Retention Data
Note: Relative Retention Times (RRT) are normalized to the target 2,6-isomer (RRT = 1.00).
| Isomer Structure | Predicted RRT (C18) | Predicted RRT (PFP) | Mechanistic Explanation |
| This compound (Target) | 1.00 | 1.00 | Most polar; steric "ortho" twisting reduces retention. |
| 3-(2-Fluoro-4-nitrophenyl)propanoic acid | 1.25 - 1.35 | 1.40 - 1.50 | Planar structure increases hydrophobic contact. |
| 3-(2-Fluoro-phenyl)propanoic acid (Precursor) | 1.80 | 1.10 | Lacks polar Nitro group; significantly more retained on C18. |
Data Validation: This retention order is supported by the separation of nitrobenzoic acid isomers, where o-nitrobenzoic acid elutes significantly earlier than p-nitrobenzoic acid on C18 phases [1]. Similarly, 3-(2-nitrophenyl)propionic acid shows reduced retention compared to non-nitrated analogs due to the polarity of the nitro group [2].
Visualizing the Separation Strategy
Workflow: Method Development Decision Tree
The following diagram illustrates the logical flow for selecting the optimal separation method based on the specific impurity profile.
Caption: Decision tree for selecting stationary phases. PFP is prioritized for regioisomer separation due to shape selectivity.
Mechanism: PFP vs. Analyte Interaction
Caption: Mechanistic interaction between the fluorinated analyte and PFP stationary phase.
References
-
Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography. Source: Journal of Chromatography A. URL:[Link]
-
Separation of 3-(2-Nitrophenyl)propionic acid on Newcrom R1 HPLC column. Source: SIELC Technologies Application Note. URL:[Link]
-
Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. Source: LCGC International. URL:[Link]
-
A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Source: Chirality (PubMed). URL:[Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. nacalai.com [nacalai.com]
Technical Guide: Structural Authentication of 3-(2-Fluoro-6-nitrophenyl)propanoic Acid
Topic: Distinguishing 3-(2-Fluoro-6-nitrophenyl)propanoic Acid from Regioisomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Abstract
In the synthesis of fused heterocyclic scaffolds (e.g., fluoro-indoles, quinolines), this compound serves as a critical "turn" intermediate. Its structural integrity—specifically the 2,6-substitution pattern—is paramount for subsequent reductive cyclization steps. However, non-selective nitration of 2-fluorohydrocinnamic acid often yields a mixture of regioisomers (2-fluoro-4-nitro, 2-fluoro-5-nitro). This guide outlines a definitive analytical workflow to distinguish the target 2,6-isomer from its byproducts, utilizing NMR coupling constants (
Structural Landscape & Isomer Analysis[1]
The primary challenge in synthesizing the target molecule is the directing effect of the fluorine and alkyl groups during electrophilic aromatic substitution (nitration).
-
Target (2,6-Isomer): The nitro group is ortho to the propanoic acid chain and meta to the fluorine. This proximity is essential for cyclization.
-
Major Contaminant (2,4-Isomer): The nitro group is para to the fluorine.
-
Minor Contaminant (2,5-Isomer): The nitro group is para to the alkyl chain.
Visualizing the Regioisomerism
The following decision tree illustrates the logical flow for identifying the correct isomer based on aromatic proton splitting patterns.
Figure 1: NMR Decision Tree for Regioisomer Identification.
Spectroscopic Differentiation Strategy
Method A: H NMR Spectroscopy (The Gold Standard)
The definitive distinction lies in the spin-spin coupling patterns of the three aromatic protons.
1. The Target: 2-Fluoro-6-nitrophenyl (1,2,3-Substitution)
In this isomer, the three aromatic protons are consecutive (positions 3, 4, and 5).
-
H-4 (Para to alkyl): Appears as a triplet (or doublet of doublets with similar
values) due to coupling with H-3 and H-5 ( Hz). -
H-3 (Ortho to Fluorine): Appears as a doublet of doublets (dd) or multiplet. It exhibits a large ortho-coupling to H-4 (
Hz) and a characteristic H-F coupling ( Hz). -
H-5 (Meta to Fluorine): Appears as a doublet or dd. It couples with H-4 (
Hz) but has a negligible or small meta-coupling to Fluorine ( Hz).
2. The Alternative: 2-Fluoro-4-nitrophenyl (1,2,4-Substitution)
This isomer breaks the consecutive proton chain.
-
H-3: Isolated between F and the alkyl group. Appears as a doublet with a large
(~9-11 Hz) but no ortho proton coupling (only small meta coupling). -
H-5 & H-6: Appear as a distinct AB system (two doublets) with ortho coupling (
Hz).
Diagnostic Key: Look for the triplet (H-4) in the target. If you see only doublets or singlets, you have the wrong isomer.
Method B: F NMR Chemical Shift
Fluorine chemical shifts are highly sensitive to the electronic environment of the ortho and para substituents.
-
Target (2-F, 6-NO
): The nitro group is meta to the fluorine. The shift is dominated by the ortho-alkyl effect. -
Isomer (2-F, 4-NO
): The nitro group is para to the fluorine. The strong electron-withdrawing nature of the para-nitro group typically causes a downfield shift (deshielding) relative to the target.
Method C: Mass Spectrometry (The Ortho Effect)
The "Ortho Effect" is a powerful confirmation tool for nitro-aromatics with alkyl side chains.
-
Mechanism: In the 2,6-isomer (target), the nitro oxygen is spatially close to the benzylic hydrogens of the propanoic acid chain. Upon ionization, this facilitates an intramolecular hydrogen transfer/oxidation.
-
Observation: The mass spectrum of the 2,6-isomer often shows a prominent fragment corresponding to [M - OH]
or [M - H O] . -
Contrast: The 2,4- and 2,5-isomers, lacking the ortho nitro-alkyl relationship, show standard fragmentation (e.g., loss of NO
, loss of COOH) without the specific "ortho" rearrangement peaks.
Experimental Protocols
Protocol 1: Analytical HPLC Separation
To quantify isomeric purity, use the following Reverse Phase (RP-HPLC) method. The 2,6-isomer, being more sterically crowded and having a distinct dipole moment due to the "clamped" functional groups, typically elutes differently than the more linear 2,4-isomer.
System: Agilent 1200 / Waters Alliance or equivalent. Column: C18 column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm). Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile Gradient:
-
0-2 min: 5% B
-
2-15 min: 5%
95% B -
15-20 min: 95% B Flow Rate: 1.0 mL/min Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).
Expected Result: The 2-fluoro-6-nitro isomer (target) typically elutes later than the 2-fluoro-4-nitro isomer due to intramolecular hydrogen bonding or shielding effects reducing its polarity interaction with the mobile phase, though relative retention must be confirmed with standards.
Protocol 2: Purification via Acid-Base Extraction
This protocol exploits the acidity of the carboxylic acid and the solubility differences of the impurities.
-
Dissolution: Dissolve crude mixture in EtOAc (10 mL/g).
-
Extraction: Extract with Sat. NaHCO
(3x). The carboxylic acids move to the aqueous layer; non-acidic nitro-impurities stay in organics. -
Precipitation (Critical Step):
-
Acidify the combined aqueous layer slowly with 6N HCl to pH ~4.
-
Observation: Isomers often have different pKa values or solubility products. The 2,6-isomer, often being more crystalline due to symmetry, may precipitate first or form a distinct oil.
-
-
Recrystallization: If solid, recrystallize from Toluene/Heptane. The 2,6-isomer typically forms denser crystals compared to the 2,4-isomer.
Comparison Summary Table
| Feature | Target: 3-(2-Fluoro-6-nitrophenyl) | Isomer: 3-(2-Fluoro-4-nitrophenyl) |
| Substitution Pattern | 1,2,3-Trisubstituted (Consecutive) | 1,2,4-Trisubstituted |
| Triplet (H-4) + 2 Doublets (H-3, H-5) | Isolated Singlet/Doublet (H-3) + AB System (H-5, H-6) | |
| Coupling ( | ||
| Shielded (Nitro is meta) | Deshielded (Nitro is para) | |
| MS Fragmentation | [M-17] | [M-46] |
| Cyclization Potential | High (Forms Indole/Quinoline) | None (Cannot cyclize to side chain) |
References
- Context: Provides comparative NMR data for fluoro-nitro-benzene substitution p
-
National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrometry of Analytical Derivatives.[1][2] 2. "Ortho" and "Para" Effects. Retrieved March 2, 2026, from [Link]
- Context: Authoritative source on the "Ortho Effect" mechanism in mass spectrometry of substituted benzoic acid deriv
-
PrepChem. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid. Retrieved March 2, 2026, from [Link]
- Context: Baseline protocol for the synthesis and workup of nitrophenyl propanoic acid deriv
-
Oxford Instruments. (2024).[3] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved March 2, 2026, from [Link]
- Context: Methodology for using coupling constants to distinguish ortho/meta/para isomers.
-
MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives. Retrieved March 2, 2026, from [Link]
- Context: Recent examples of characterizing fluoro-substituted propanoic acid deriv
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(2-Fluoro-6-nitrophenyl)propanoic acid
This document provides in-depth procedural guidance for the safe and compliant disposal of 3-(2-Fluoro-6-nitrophenyl)propanoic acid. As a specialized chemical, it necessitates a disposal protocol grounded in a thorough understanding of its constituent functional groups: a halogenated (fluoro) aromatic ring, a nitro group, and a carboxylic acid. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance. This guide synthesizes best practices from institutional safety programs and federal regulations to provide a clear, actionable framework for researchers and drug development professionals.
Hazard Assessment and Waste Characterization
Proper disposal begins with a comprehensive understanding of the chemical's hazards. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a reliable hazard profile can be inferred by analyzing its structural components and data from analogous compounds.
-
Halogenated Organic Compound : The presence of a carbon-fluorine bond classifies this substance as a halogenated organic compound.[1][2][3][4] These compounds are subject to specific environmental regulations, often restricting land disposal due to their persistence and potential to form toxic byproducts.[1] Therefore, this waste must be segregated as a halogenated organic waste .[5]
-
Nitrated Aromatic Compound : The nitrophenyl group suggests potential toxicity and reactivity. Compounds like 4-nitrophenol are listed by the EPA as hazardous waste (U170), highlighting the need for careful handling.[6] Nitro-compounds can be reactive and should not be mixed with other waste streams without explicit permission from safety personnel.[7]
-
Carboxylic Acid : The propanoic acid functional group imparts acidic properties. While likely a weak acid, it is incompatible with bases, and its corrosive nature must be considered, especially in concentrated form.[8]
Based on this analysis, this compound must be managed as a hazardous chemical waste with multiple hazard characteristics.
Table 1: Inferred Hazard Profile and Disposal Implications
| Hazard Class | Structural Basis | Implication for Disposal |
| Halogenated Organic | 2-Fluoro-phenyl group | Must be segregated into a dedicated "Halogenated Organic Waste" stream. Subject to specific EPA disposal regulations.[1][2] |
| Toxic/Irritant | 6-Nitro-phenyl group | Assumed to be harmful if swallowed or in contact with skin, and an irritant to skin, eyes, and respiratory tract.[6][7][9] Requires careful handling and appropriate PPE. |
| Corrosive (Acidic) | Propanoic acid group | Incompatible with bases. Must not be mixed with caustic waste streams.[8][10] |
| Reactive | Nitro group | Potential for reactivity with certain chemicals. Avoid mixing with strong oxidizing agents or bases.[6][11] |
Personal Protective Equipment (PPE) and Safety Protocols
To mitigate the risks identified above, all personnel handling this compound must adhere to strict safety protocols within a designated and properly functioning chemical fume hood.[6][7]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields | Protects eyes from potential splashes of the acidic and irritating compound.[7][12] |
| Hand Protection | Chemical-resistant nitrile gloves | Prevents skin contact with the compound, which is assumed to be toxic and an irritant.[7][12] |
| Body Protection | Standard laboratory coat, fully buttoned | Protects clothing and skin from contamination.[12] |
| Engineering Control | Chemical Fume Hood | Essential for avoiding the inhalation of any dust or vapors, which may cause respiratory irritation.[6][7] |
An emergency eyewash station and safety shower must be readily accessible in any area where this chemical is handled.[6][7]
Step-by-Step Disposal Protocol
The disposal of this compound must be systematic, from the point of generation to the final collection by trained safety professionals. At no point should this chemical waste be disposed of down the drain or in the regular trash.[7][12][13]
Step 1: Waste Segregation Immediately classify any material contaminated with this compound as hazardous waste. This includes:
-
Unused or expired solid reagent.
-
Contaminated materials such as weighing paper, gloves, and pipette tips.
-
Liquid solutions containing the compound.
-
The first rinse of any emptied container.[14]
This waste must be collected in a dedicated container for Halogenated Organic Acidic Waste . It is critical to prevent mixing with incompatible waste streams, such as:
Step 2: Containerization and Labeling Select a waste container that is in good condition, leak-proof, and chemically compatible with the acidic and halogenated nature of the waste (e.g., a glass or suitable plastic container).[10][15] The container must be kept closed at all times except when adding waste.[13][14][16]
Affix a hazardous waste label to the container as soon as the first drop of waste is added.[13] The label must be filled out completely and legibly, including:
-
The full chemical name: "Waste this compound".
-
All constituents and their approximate percentages.
-
The words "Hazardous Waste".
-
Appropriate hazard warnings (e.g., "Toxic," "Irritant," "Corrosive").
-
The name and contact information of the generating researcher/laboratory.[13]
-
The date the container was first used for waste accumulation.
Step 3: Storage in a Satellite Accumulation Area (SAA) The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation.[16][17] Key requirements for the SAA include:
-
The SAA must not be near a sink or floor drain.[8]
-
The waste container must be placed within secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[8][13]
-
Incompatible wastes within the SAA must be segregated, for instance, by storing them in separate secondary containment bins.[8]
Step 4: Arranging for Final Disposal Once the waste container is full, or within 12 months of the accumulation start date, arrange for its collection.[16]
-
Complete the date on the hazardous waste tag when the container is full.[13]
-
Submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department or equivalent office.[12][13]
-
Do not transport hazardous waste containers yourself. Trained EHS personnel are responsible for collecting and transporting the waste from the SAA.[13]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert : Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[12]
-
Contain : For a small spill, use an inert, non-combustible absorbent material like sand, vermiculite, or clay to contain the material.[7][12] Do not use combustible materials like paper towels or sawdust , as they may react with the nitrated compound.
-
Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6][12]
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (gloves, wipes, etc.) must also be disposed of as hazardous waste.[12]
-
Report : Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
Disposal Workflow Diagram
The following diagram outlines the logical decision-making process for the proper management and disposal of this compound waste.
Caption: Logical steps for the safe disposal of this compound.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By characterizing the waste based on its chemical structure, utilizing appropriate PPE, and adhering to a systematic protocol of segregation, containerization, labeling, and storage, researchers can ensure that this hazardous material is managed in a safe and compliant manner. Always consult your institution's specific guidelines and contact your EHS department with any questions.
References
-
University of Pennsylvania, "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES," EHRS. [Link]
-
"Laboratory Waste Management Guidelines," Environmental Health and Safety Office. [Link]
-
Republic Services, "Best Practices for Managing Laboratory Waste," Republic Services. [Link]
-
Vanderbilt University Medical Center, "Laboratory Guide for Managing Chemical Waste," VUMC. [Link]
-
Labor Security System, "Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions," Labor Security System. [Link]
-
"Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes," epa nepis. [Link]
-
"Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32," eCFR. [Link]
-
"p-NITROPHENOL EXTRA PURE," Loba Chemie. [Link]
-
"Hazardous Waste Disposal Guidelines," Purdue University. [Link]
-
"Hazardous Waste Disposal Guide," Dartmouth College. [Link]
-
"Hazardous Waste Disposal Guide," Northwestern University. [Link]
-
"Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds," California Code of Regulations. [Link]
-
"Safety Data Sheet," Angene Chemical. [Link]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. govt.westlaw.com [govt.westlaw.com]
- 4. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. southwest.tn.edu [southwest.tn.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. angenechemical.com [angenechemical.com]
- 10. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 11. pfw.edu [pfw.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. vumc.org [vumc.org]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. odu.edu [odu.edu]
Personal protective equipment for handling 3-(2-Fluoro-6-nitrophenyl)propanoic acid
Topic: Personal protective equipment for handling 3-(2-Fluoro-6-nitrophenyl)propanoic acid Audience: Researchers, scientists, and drug development professionals. Persona: Senior Application Scientist.
Executive Safety Summary
Compound Class: Fluorinated Nitroaromatic Acid Physical State: Solid (Crystalline Powder) Primary Hazard Drivers:
-
The Nitro Group (-NO₂ at C6): Introduces potential for dermal absorption and methemoglobinemia. While the propanoic acid tail reduces volatility compared to nitrobenzene, the lipophilic nature of the fluorinated ring facilitates skin permeation.
-
The Propanoic Acid Tail: Generates protons in solution and on moist mucous membranes, leading to immediate irritation (H315, H319).
-
The Fluorine Substituent (-F at C2): Increases metabolic stability and lipophilicity, potentially extending the biological half-life if systemic exposure occurs.
Operational Directive: Due to the specific substitution pattern (2-Fluoro, 6-Nitro), this molecule is a sterically crowded building block . Standard "irritant" precautions are insufficient. You must treat this as a potential sensitizer and blood toxin . All handling of dry powder must occur under negative pressure (fume hood).
PPE Matrix & Engineering Controls
The following matrix prescribes the mandatory protective equipment based on the specific chemical properties of the 2-Fluoro-6-nitro moiety.
| Protection Zone | Equipment Standard | Scientific Rationale |
| Respiratory | Fume Hood (Certified) | Primary Barrier. The nitro group creates a risk of sensitization via inhalation of dust. N95/P100 respirators are secondary backups only. |
| Dermal (Hand) | Double Nitrile (0.11mm min) | Permeation Resistance. Nitroaromatics can permeate thin latex. Double nitrile provides a "breakthrough" buffer. Change outer gloves immediately upon contamination. |
| Ocular | Chemical Goggles | Dust Exclusion. Safety glasses with side shields are insufficient for fine powders that can drift behind lenses. Acidic dust causes severe corneal irritation. |
| Body | Lab Coat (Buttoned) + Sleeves | Coverage. Exposed wrists are a common failure point. Tyvek sleeves are recommended if reaching deep into reaction vessels. |
Risk Assessment Logic (Visualization)
The following diagram illustrates the decision pathway used to determine these safety protocols based on the molecule's functional groups.
Caption: Structural-Activity Relationship (SAR) driving the PPE selection logic.
Operational Protocol: Safe Handling & Synthesis Setup
This protocol is designed to eliminate static discharge (a risk with dry organic powders) and prevent inhalation.
Phase 1: Preparation & Weighing
-
Static Control: Place an ionizing fan or antistatic gun near the balance. Fluorinated nitro-compounds often carry significant static charge, causing "powder fly" which bypasses respiratory protection.
-
Containment: Place the analytical balance inside the fume hood. If this is impossible, use a "balance enclosure" with HEPA filtration.
-
Taring: Tare the weighing boat/vial before opening the stock container.
Phase 2: Solubilization (The Critical Step)
Context: Dissolving this acid often requires a base or a polar aprotic solvent.
-
Solvent Choice: If using DMSO or DMF, be aware that these solvents enhance skin permeability, carrying the nitro-compound through the gloves faster.
-
Addition Order: Add the solid acid to the solvent, not vice-versa, to minimize dust ejection.
-
Neutralization Warning: If reacting with a base (e.g., Sodium Hydride, Potassium Carbonate), expect an exotherm. The 2-Fluoro substituent is electron-withdrawing, making the carboxylic acid slightly more acidic than unsubstituted phenylpropanoic acid.
Phase 3: Waste & Disposal[1]
-
Segregation: Dispose of as "Toxic Organic Acid Waste."
-
Incompatibility: NEVER mix with strong reducing agents (e.g., hydrazine, hydrides) in the waste stream. This can reduce the nitro group to an amine exothermically or generate unstable intermediates.
-
Incineration: Due to the Fluorine content, this waste must be sent to a facility capable of scrubbing Hydrogen Fluoride (HF) from the flue gas.
Emergency Response Workflow
If a breach occurs, immediate action is required to prevent systemic toxicity.[1][2]
Caption: Immediate response triage. Note: Alcohol enhances skin absorption of nitro compounds—use soap and water only.
References & Data Validation
Since specific toxicological data for this compound is often proprietary or limited, these protocols are derived from "Read-Across" principles using structurally validated analogues (2-Fluoro-6-nitrophenol and 3-(2-Nitrophenyl)propanoic acid).
-
Thermo Fisher Scientific. (2024). Safety Data Sheet: 3-(2-Fluorophenyl)propionic acid. (Establishes baseline irritant profile for the fluorinated acid tail).
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Fluoro-6-nitrophenol. (Establishes hazard profile for the specific 2-F, 6-NO2 substitution pattern).
-
BenchChem. (2025).[1] Safe Handling and Storage of Nitro Compounds. (Authoritative guide on nitro-group specific storage and incompatibility).
-
Dartmouth College EHS. (2023). Guidelines for Safe Use of Nitric Acid and Nitrated Organics. (Standard operating procedures for oxidizers and nitrated organic waste).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




